Product packaging for 5-Bromo-2,3-dimethoxypyrazine(Cat. No.:CAS No. 89466-19-3)

5-Bromo-2,3-dimethoxypyrazine

Cat. No.: B1283610
CAS No.: 89466-19-3
M. Wt: 219.04 g/mol
InChI Key: UANBJBLRCNEFTC-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethoxypyrazine is a versatile pyrazine-based chemical building block designed for advanced research and development. Pyrazine heterocycles are recognized as privileged structures in medicinal chemistry due to their prevalence in biologically active molecules . This brominated and methoxylated derivative serves as a critical synthetic intermediate for constructing more complex molecules, particularly in drug discovery programs. Its structure is engineered for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, making it valuable for creating targeted compound libraries. Research into similar pyrazine derivatives has demonstrated a wide spectrum of bioactivities, including antitumor, antimicrobial, and antiviral properties . These compounds often act by modulating key biological pathways, including kinase inhibition (e.g., PI3K/AKT) and induction of apoptosis through ROS elevation . As such, this compound is a compound of interest for exploring new therapeutic agents in oncology and infectious diseases. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2O2 B1283610 5-Bromo-2,3-dimethoxypyrazine CAS No. 89466-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-dimethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANBJBLRCNEFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568449
Record name 5-Bromo-2,3-dimethoxypyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89466-19-3
Record name 5-Bromo-2,3-dimethoxypyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89466-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dimethoxypyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 5-Bromo-2,3-dimethoxypyrazine is a key heterocyclic building block. Its strategic placement of a bromine atom and two methoxy groups on the pyrazine ring makes it a versatile intermediate for creating a diverse range of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for designing synthetic routes and for the purification and characterization of its derivatives.

PropertyValueReference(s)
CAS Number 89466-19-3[1]
Molecular Formula C₆H₇BrN₂O₂[1][2]
Molecular Weight 219.04 g/mol [2]
Appearance Solid[1]
Purity Typically ≥95%[1][2]
InChI InChI=1S/C6H7BrN2O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3[1][2]
InChIKey UANBJBLRCNEFTC-UHFFFAOYSA-N[1][2]
SMILES COc1ncc(Br)nc1OC[2]
Synonyms 2-bromo-5,6-dimethoxypyrazine; 2,3-Dimethoxy-5-bromo pyrazine; Pyrazine, 5-bromo-2,3-dimethoxy-[1]

Reactivity and Synthetic Applications

The synthetic value of this compound stems from the reactivity of the bromine atom. As an excellent leaving group, it readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of diverse molecular fragments onto the pyrazine core.

The methoxy groups also influence the molecule's reactivity and physical properties, such as modulating the regioselectivity of further substitutions and affecting the solubility of derivative compounds. This makes the compound a highly adaptable building block for exploring a wide chemical space in the search for novel therapeutic agents. Pyrazine derivatives are a significant class of heterocyclic compounds found in many natural products and are known to exhibit anticancer and antituberculous activities. They are widely used in the rational design of drugs, particularly as kinase inhibitors for treating cancer and inflammatory diseases.[3]

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions A This compound S Suzuki Coupling A->S So Sonogashira Coupling A->So H Heck Coupling A->H B Aryl Boronic Acid / Ester B->S C Alkyne C->So D Alkene D->H E Substituted Pyrazine Derivatives S->E So->E H->E F Pharmaceuticals (e.g., Kinase Inhibitors) E->F G Agrochemicals E->G H_App Advanced Materials E->H_App

Synthetic utility of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on general procedures for similar bromo-substituted heterocycles, a representative protocol for a Suzuki cross-coupling reaction is provided below.[4] This reaction is a powerful method for forming biaryl compounds, which are common motifs in drug molecules.

Representative Protocol: Suzuki Cross-Coupling Reaction

Objective: To synthesize a 5-aryl-2,3-dimethoxypyrazine derivative.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask under an inert nitrogen atmosphere, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium phosphate (2.5 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Heat the reaction mixture to 85–95 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the mixture to remove insoluble salts.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2,3-dimethoxypyrazine.

G start Start reagents Combine Reactants: - this compound - Arylboronic Acid - K₃PO₄ start->reagents catalyst Add Pd(PPh₃)₄ Catalyst and Solvents (Dioxane/H₂O) reagents->catalyst stir_rt Stir at Room Temperature (30 min) catalyst->stir_rt heat Heat to 85-95 °C (12-18 h) stir_rt->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Cool, Filter, and Perform Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Final Product: 5-Aryl-2,3-dimethoxypyrazine purify->product

Workflow for a Suzuki cross-coupling reaction.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

  • ¹H NMR: The proton spectrum is expected to be simple. A singlet should appear in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the single proton on the pyrazine ring. Two distinct singlets should also be present in the upfield region (typically δ 3.8-4.2 ppm), each integrating to 3 protons, representing the two methoxy groups.

  • ¹³C NMR: The carbon spectrum will show six distinct signals. Four signals will be in the aromatic region, corresponding to the four carbon atoms of the pyrazine ring (two of which are attached to methoxy groups, one to bromine, and one to a hydrogen). Two additional signals will appear in the aliphatic region (typically δ 50-60 ppm) for the two methoxy group carbons.

  • IR Spectroscopy: The infrared spectrum would be characterized by several key absorption bands. Vibrations for C-H stretching of the aromatic proton would appear around 3000-3100 cm⁻¹. The C-H stretching of the methoxy groups would be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. Strong C-O stretching bands for the methoxy groups are expected in the 1000-1300 cm⁻¹ range.[5]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 218 and m/z 220. Fragmentation would likely involve the loss of methyl groups (CH₃) or methoxy groups (OCH₃).

References

An In-depth Technical Guide to 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 89466-19-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,3-dimethoxypyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known physicochemical properties with established synthetic methodologies and potential biological applications inferred from related pyrazine derivatives.

Physicochemical and Spectroscopic Data

PropertyValueSource/Comment
CAS Number 89466-19-3[1][2]
Molecular Formula C₆H₇BrN₂O₂[1][2]
Molecular Weight 219.04 g/mol [2]
Appearance Solid[1]
Purity Typically ≥95%[2]
Melting Point Not availableData not found in searches.
Boiling Point Not availableData not found in searches.
Solubility Not availableExpected to be soluble in common organic solvents.
1H NMR Predicted shiftsNo experimental spectrum found. Predicted shifts would show a singlet for the pyrazine proton and two singlets for the two methoxy groups.
13C NMR Predicted shiftsNo experimental spectrum found. Predicted shifts would show signals for the four pyrazine carbons and two methoxy carbons.
IR Spectrum Predicted bandsNo experimental spectrum found. Expected to show characteristic bands for C-H, C=N, C=C, and C-O stretching.
Mass Spectrum Predicted m/zNo experimental spectrum found. Expected to show a molecular ion peak and isotopic pattern characteristic of a bromine-containing compound.

Synthesis and Reactivity

A definitive, published synthesis protocol for this compound has not been identified. However, a plausible synthetic route can be devised based on established pyrazine chemistry. A potential pathway involves the synthesis of 2,3-dimethoxypyrazine followed by electrophilic bromination.

Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of this compound A 2,3-Dichloropyrazine B 2,3-Dimethoxypyrazine A->B Sodium methoxide, Methanol C This compound B->C N-Bromosuccinimide (NBS), Inert solvent (e.g., CCl4)

Caption: Proposed synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are generalized experimental protocols that could be adapted for the synthesis of this compound. These are based on common organic chemistry procedures for analogous compounds.

Step 1: Synthesis of 2,3-Dimethoxypyrazine from 2,3-Dichloropyrazine

This procedure is based on a nucleophilic aromatic substitution reaction.

  • Reaction Setup: To a solution of 2,3-dichloropyrazine in anhydrous methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the reaction mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 2,3-dimethoxypyrazine.

Step 2: Bromination of 2,3-Dimethoxypyrazine

This procedure is based on an electrophilic aromatic substitution.

  • Reaction Setup: Dissolve 2,3-dimethoxypyrazine in a suitable inert solvent such as carbon tetrachloride or chloroform in a flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) to the solution. A radical initiator such as benzoyl peroxide or AIBN may be added if the reaction is slow.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with aqueous sodium thiosulfate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Reactivity and Potential for Further Functionalization

The bromine atom on the pyrazine ring makes this compound a valuable intermediate for further chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or esters to introduce a wide range of substituents at the 5-position.

Suzuki_Coupling Suzuki-Miyaura Coupling of this compound A This compound C 5-Aryl/Heteroaryl-2,3-dimethoxypyrazine A->C B Aryl/Heteroaryl Boronic Acid (R-B(OH)2) B->C Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) Catalyst->C

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure that would require optimization for this specific substrate.[3][4][5][6][7][8][9]

  • Reaction Setup: In a Schlenk flask, combine this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DME and an aqueous solution of the base. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired 5-substituted-2,3-dimethoxypyrazine derivative.

Potential Biological and Pharmacological Applications

While no specific biological activities have been reported for this compound, the pyrazine scaffold is a common motif in a wide range of biologically active molecules.[10][11][12][13][14][15][16][17] The presence of methoxy and bromo substituents offers opportunities for structural modifications to explore various pharmacological targets.

Areas of Potential Pharmacological Interest
  • Anticancer Activity: Many pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[14][15][16][17] The core structure of this compound could serve as a starting point for the development of novel anticancer agents.

  • Antimicrobial and Antifungal Activity: Substituted pyrazines have been investigated for their activity against a range of bacteria and fungi.[10][11][12][13]

  • Kinase Inhibition: The pyrazine nucleus is present in several kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

  • Central Nervous System (CNS) Activity: Pyrazine derivatives have been explored for their potential effects on the CNS, including antidepressant and anxiolytic activities.

Hypothetical Drug Discovery Workflow

Drug_Discovery_Workflow Drug Discovery Workflow for this compound Derivatives Start This compound Library Library of Analogs (via Suzuki Coupling, etc.) Start->Library Screening High-Throughput Screening (e.g., Cytotoxicity, Enzyme Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A potential workflow for drug discovery using the target compound.

General In Vitro Assay Protocols

The following are general protocols for initial in vitro screening of new pyrazine derivatives.

MTT Assay for Cytotoxicity

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazine derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Bacterial Culture: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

  • Compound Dilution: Prepare serial dilutions of the pyrazine derivatives in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While specific experimental data for this molecule is scarce, its structure suggests facile functionalization via cross-coupling reactions, enabling the synthesis of diverse libraries of novel pyrazine derivatives. The established broad-spectrum biological activities of the pyrazine class of compounds provide a strong rationale for the exploration of this compound-based analogs as potential therapeutic agents in areas such as oncology and infectious diseases. Further research is warranted to fully elucidate the chemical and biological properties of this promising scaffold.

References

5-Bromo-2,3-dimethoxypyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of 5-Bromo-2,3-dimethoxypyrazine, a heterocyclic building block with potential applications in medicinal chemistry and materials science.

Core Compound Properties

This compound is a halogenated pyrazine derivative. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. The methoxy groups at the 2- and 3-positions influence the electronic properties of the pyrazine ring.

PropertyValueCitation(s)
Molecular Weight 219.04 g/mol [1]
Molecular Formula C₆H₇BrN₂O₂[1]
Appearance Solid[2]
Purity Typically ≥95%[1][2]
SMILES COc1ncc(Br)nc1OC[1]
InChI Key UANBJBLRCNEFTC-UHFFFAOYSA-N[1]

Synthetic Protocols

Proposed Synthesis Route 1: Bromination of 2,3-dimethoxypyrazine

This approach involves the direct bromination of a 2,3-dimethoxypyrazine precursor.

Experimental Protocol:

  • Precursor Synthesis (if not commercially available): Synthesize 2,3-dimethoxypyrazine from a suitable starting material, such as 2,3-dichloropyrazine, by nucleophilic substitution with sodium methoxide.

  • Bromination: To a solution of 2,3-dimethoxypyrazine in a suitable solvent (e.g., dichloromethane or acetic acid), add a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂).

  • Reaction Conditions: The reaction may require an initiator, such as AIBN, if a radical mechanism is involved, or a Lewis acid catalyst for electrophilic aromatic substitution. The reaction temperature should be carefully controlled, likely starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature or slightly elevated temperatures.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, for example, with an aqueous solution of sodium thiosulfate to remove excess bromine. The product is then extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Synthesis Route 2: Diazotization-Bromination of 2-Amino-5-bromo-3-methoxypyrazine

This method is analogous to the Sandmeyer reaction and is commonly used for the introduction of bromine onto aromatic rings.

Experimental Protocol:

  • Starting Material: Begin with 2-Amino-5-bromo-3-methoxypyrazine.

  • Diazotization: Dissolve the starting amine in an acidic aqueous solution (e.g., HBr/H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Bromination: In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution.

  • Reaction Conditions: The reaction is typically stirred at low temperature and then allowed to warm to room temperature or heated to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

  • Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. Purification is achieved through column chromatography.

Potential Applications in Drug Discovery

Pyrazine derivatives are prevalent in pharmacologically active compounds, exhibiting a wide range of biological activities. This compound serves as a key building block for creating libraries of novel compounds for drug discovery screening. The bromine atom is particularly useful for modification via Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl substituents.

General Protocol for Suzuki-Miyaura Cross-Coupling:
  • Reaction Setup: In a reaction vessel, combine this compound, an appropriate arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).

  • Solvent: Use a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired coupled product.

Visualizing Synthetic and Screening Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of synthesis and a potential drug discovery application for this compound.

G Synthetic Pathway for 5-Aryl-2,3-dimethoxypyrazines A This compound C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid B->C D 5-Aryl-2,3-dimethoxypyrazine (Product) C->D E Catalyst: Pd(PPh3)4 Base: K2CO3 Solvent: Dioxane/H2O E->C

Caption: Synthetic pathway for 5-Aryl-2,3-dimethoxypyrazines.

G Drug Discovery Screening Workflow cluster_0 Compound Synthesis cluster_1 Biological Screening A This compound Scaffold B Combinatorial Synthesis A->B C Compound Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Candidate Drug F->G

Caption: Drug discovery screening workflow.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-2,3-dimethoxypyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation of a key intermediate, 2,3-dichloropyrazine, followed by nucleophilic substitution to introduce the methoxy groups, and concluding with selective bromination.

I. Synthesis Pathway Overview

The synthesis of this compound can be strategically approached through a three-step sequence. The overall transformation is depicted in the workflow diagram below. The initial step involves the synthesis of the crucial precursor, 2,3-dichloropyrazine. This is followed by a double nucleophilic aromatic substitution reaction with sodium methoxide to yield 2,3-dimethoxypyrazine. The final step is the regioselective electrophilic bromination of the electron-rich 2,3-dimethoxypyrazine ring system to afford the target molecule.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2,3-Dichloropyrazine cluster_1 Step 2: Synthesis of 2,3-Dimethoxypyrazine cluster_2 Step 3: Synthesis of this compound A Piperazine B N,N'-Bis(chlorocarbonyl)piperazine A->B Phosgene C 2,3-Dichloropyrazine B->C Chlorine, Catalyst D 2,3-Dichloropyrazine E 2,3-Dimethoxypyrazine D->E Sodium Methoxide, Methanol F 2,3-Dimethoxypyrazine G This compound F->G N-Bromosuccinimide (NBS)

Caption: Overall synthesis workflow for this compound.

II. Data Presentation

The following table summarizes the key transformations and expected yields for each step in the synthesis of this compound. Please note that the yields are based on literature precedents for similar reactions and may vary depending on the specific experimental conditions.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Synthesis of 2,3-DichloropyrazinePiperazine2,3-Dichloropyrazine1. Phosgene2. Chlorine, Lewis Acid CatalystModerate to Good
2Synthesis of 2,3-Dimethoxypyrazine2,3-Dichloropyrazine2,3-DimethoxypyrazineSodium Methoxide, MethanolGood
3Bromination of 2,3-Dimethoxypyrazine2,3-DimethoxypyrazineThis compoundN-Bromosuccinimide (NBS)Good

III. Experimental Protocols

Step 1: Synthesis of 2,3-Dichloropyrazine

The synthesis of 2,3-dichloropyrazine can be achieved from piperazine as described in U.S. Patent 3,287,451.[1] This two-stage process involves the initial formation of N,N'-bis(chlorocarbonyl)piperazine, followed by a high-temperature chlorination.

Part A: Synthesis of N,N'-Bis(chlorocarbonyl)piperazine

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a caustic trap.

  • Reaction Mixture: Charge the flask with a solution of piperazine hexahydrate in water and a suitable chlorinated lower aliphatic hydrocarbon (e.g., dichloromethane). Add an acid acceptor, such as sodium bicarbonate.

  • Phosgenation: Cool the mixture to between -10 and +20 °C. Bubble phosgene gas through the stirred mixture. The reaction is exothermic and the temperature should be carefully controlled.

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N,N'-bis(chlorocarbonyl)piperazine.

Part B: Chlorination of N,N'-Bis(chlorocarbonyl)piperazine

  • Reaction Setup: In a suitable high-temperature reactor, place the N,N'-bis(chlorocarbonyl)piperazine obtained from the previous step.

  • Chlorination: Add a catalytic amount of a Lewis acid, such as aluminum chloride, ferric chloride, or antimony chloride.[1] Heat the mixture to 150-170 °C and bubble chlorine gas through the molten reactant for 9 to 15 hours.[1]

  • Purification: After the reaction is complete, the crude 2,3-dichloropyrazine can be purified by distillation or recrystallization.

Step1_Workflow A Piperazine Hexahydrate in Water/DCM B Phosgene Addition (-10 to +20 °C) A->B C Reaction Mixture B->C D Phase Separation C->D E Organic Layer D->E F Washing and Drying E->F G Concentration F->G H N,N'-Bis(chlorocarbonyl)piperazine G->H I Chlorination with Cl2 and Catalyst (150-170 °C) H->I J Purification (Distillation/Recrystallization) I->J K 2,3-Dichloropyrazine J->K

Caption: Experimental workflow for the synthesis of 2,3-Dichloropyrazine.

Step 2: Synthesis of 2,3-Dimethoxypyrazine

This step involves a nucleophilic aromatic substitution reaction to replace the chloro groups of 2,3-dichloropyrazine with methoxy groups. A general protocol for such a reaction on a dichloropyrazine substrate is adapted from a guide for the 2,5-isomer.

  • Preparation of Sodium Methoxide: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.2 equivalents) to anhydrous methanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath. Allow the sodium to react completely to form a solution of sodium methoxide.

  • Reaction: To the freshly prepared sodium methoxide solution, add 2,3-dichloropyrazine (1.0 equivalent) dissolved in a minimal amount of anhydrous methanol.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,3-dimethoxypyrazine can be purified by column chromatography on silica gel.

Step2_Workflow A Prepare Sodium Methoxide in Methanol B Add 2,3-Dichloropyrazine A->B C Reflux (3-6 h) B->C D Reaction Monitoring (TLC) C->D E Quench with Water C->E F Solvent Extraction E->F G Combine & Wash Organic Layers F->G H Dry and Concentrate G->H I Column Chromatography H->I J 2,3-Dimethoxypyrazine I->J

Caption: Experimental workflow for the synthesis of 2,3-Dimethoxypyrazine.

Step 3: Bromination of 2,3-Dimethoxypyrazine

The final step is the selective bromination of the electron-rich 2,3-dimethoxypyrazine. N-Bromosuccinimide (NBS) is a suitable reagent for this electrophilic aromatic substitution. The methoxy groups are activating and will direct the incoming electrophile to the 5- or 6-position.

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 2,3-dimethoxypyrazine (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents) portion-wise over a period of 15-30 minutes, while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: Extract the mixture with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Step3_Workflow A Dissolve 2,3-Dimethoxypyrazine in Solvent B Cool to 0 °C A->B C Add NBS Portion-wise B->C D Stir at Room Temperature (2-4 h) C->D E Reaction Monitoring (TLC) D->E F Quench with Sodium Thiosulfate D->F G Solvent Extraction F->G H Combine & Wash Organic Layers G->H I Dry and Concentrate H->I J Purification (Chromatography/Recrystallization) I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

IV. Concluding Remarks

This technical guide outlines a feasible and logical synthetic pathway for the preparation of this compound. The described three-step sequence employs established chemical transformations and provides a solid foundation for researchers in the field of organic and medicinal chemistry. The provided experimental protocols are based on analogous reactions and should be optimized for specific laboratory conditions to achieve the best possible yields and purity of the final product. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment, and all reagents should be handled with care according to their safety data sheets.

References

Spectroscopic Data of 5-Bromo-2,3-dimethoxypyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the spectroscopic data for the heterocyclic compound 5-Bromo-2,3-dimethoxypyrazine (CAS No. 89466-19-3). Due to the limited availability of published experimental spectra in public databases, this document focuses on predicted spectroscopic data for ¹H NMR, ¹³C NMR, and key mass spectrometry fragments, alongside expected infrared (IR) absorption bands. The guide also includes standardized experimental protocols for acquiring such data and visualizations of the compound's structure and a general analytical workflow to aid researchers in their work with this and similar molecules.

Introduction

This compound is a halogenated and methoxy-substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active compounds, and its derivatives are of significant interest in medicinal chemistry and materials science. Spectroscopic characterization is fundamental for confirming the identity, purity, and structure of such synthesized compounds. This document serves as a reference for the expected spectroscopic profile of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 2-Bromo-5,6-dimethoxypyrazine

  • CAS Number: 89466-19-3

  • Molecular Formula: C₆H₇BrN₂O₂[1][2]

  • Molecular Weight: 219.04 g/mol [1]

  • Appearance: Solid[2]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be simple, showing signals for one aromatic proton and two methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ ppm)MultiplicityIntegration
Pyrazine-H~ 7.8 - 8.2Singlet (s)1H
Methoxy (-OCH₃)~ 3.9 - 4.1Singlet (s)3H
Methoxy (-OCH₃)~ 3.9 - 4.1Singlet (s)3H

Note: Predictions are based on standard NMR prediction algorithms. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ ppm)
C-Br~ 135 - 140
C-OCH₃~ 150 - 155
C-OCH₃~ 150 - 155
C-H~ 130 - 135
C-N (adjacent to C-Br)~ 145 - 150
C-N (adjacent to C-H)~ 145 - 150
-OCH₃~ 53 - 57
-OCH₃~ 53 - 57

Note: These are estimated chemical shift ranges. The two C-OCH₃ and the two methoxy carbons might have slightly different chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3][4] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

Table 3: Expected Mass Spectrometry Fragments

Fragmentm/z (⁷⁹Br)m/z (⁸¹Br)Relative IntensityNotes
[M]⁺218220~ 1:1Molecular Ion
[M-CH₃]⁺203205~ 1:1Loss of a methyl group
[M-Br]⁺139--Loss of a bromine atom
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (-OCH₃)2850 - 3000Medium
C=N Stretch (Pyrazine Ring)1500 - 1600Medium-Strong
C-O Stretch (Methoxy)1050 - 1250Strong
C-Br Stretch500 - 650Medium

Experimental Protocols

While specific protocols for this compound are not published, the following are general methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR spectra would typically be recorded on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Spectra are acquired at room temperature. Standard pulse programs are used for both ¹H and ¹³C data collection. For ¹³C, a proton-decoupled spectrum is typically obtained.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques.

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

  • Sample Introduction: For EI, the sample can be introduced via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the source.

  • Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Infrared Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: As a solid, the sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a typical workflow for its spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Characterization MS Mass Spectrometry (MS) Synthesis->MS Characterization IR Infrared Spectroscopy (IR) Synthesis->IR Characterization Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation Data Analysis MS->Structure_Confirmation Data Analysis IR->Structure_Confirmation Data Analysis

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Caption: Structure of this compound with atom numbering for NMR.

References

An In-depth Technical Guide on 5-Bromo-2,3-dimethoxypyrazine: Physicochemical Properties and Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 5-Bromo-2,3-dimethoxypyrazine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines reported physicochemical properties with inferred solubility characteristics based on the behavior of structurally related pyrazine derivatives. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of such compounds and visualizes key workflows.

Physicochemical Properties

This compound is a solid at room temperature, and its core properties are summarized in the table below. These characteristics are fundamental for its handling, formulation, and application in a research setting.

PropertyValueReference
CAS Number 89466-19-3[1]
Molecular Formula C₆H₇BrN₂O₂[1]
Molecular Weight 219.04 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95%[1]
InChI Key UANBJBLRCNEFTC-UHFFFAOYSA-N[1]
SMILES COc1ncc(Br)nc1OC[1]

Solubility Profile

SolventPredicted Qualitative SolubilityRationale
Water Sparingly Soluble to InsolubleThe hydrophobic bromine and aromatic ring likely limit aqueous solubility, though the nitrogen and oxygen atoms may allow for minimal hydrogen bonding.
Methanol / Ethanol SolubleThe polarity and hydrogen-bonding capability of short-chain alcohols are expected to effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a polar aprotic solvent that should readily dissolve this compound.
Dichloromethane (DCM) Moderately SolubleAs a less polar solvent, DCM is expected to have moderate solvating power for this compound.
Ethyl Acetate Moderately SolubleThis ester is a moderately polar solvent and should exhibit some solvating capacity.
Hexanes / Heptane InsolubleThese non-polar aliphatic hydrocarbons are unlikely to effectively solvate the polar pyrazine derivative.

Experimental Protocol: Thermodynamic Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic (equilibrium) solubility of a compound like this compound using the widely accepted shake-flask method.[3][4]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvent (e.g., ethanol, analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Dispense a precise volume of the chosen solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the vials to remain undisturbed at the controlled temperature for at least 2 hours to permit the settling of the excess solid.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis (using HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate a plausible synthetic route for this compound and the general workflow for the experimental determination of its solubility.

G A 2,3-Dichloropyrazine B 2,3-Dimethoxypyrazine A->B Sodium Methoxide Methanol, Reflux C This compound B->C N-Bromosuccinimide (NBS) Acetonitrile or Dichloromethane

A plausible synthetic pathway for this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature (24-72 hours) A->B C Settle excess solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantitative analysis (e.g., HPLC) E->F

General workflow for experimental solubility determination.

References

The Versatile Cornerstone: A Technical Guide to 5-Bromo-2,3-dimethoxypyrazine in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2,3-dimethoxypyrazine has emerged as a pivotal starting material in the synthesis of a diverse array of biologically active molecules, particularly in the realm of kinase inhibitor development. Its strategic substitution pattern, featuring a reactive bromine atom and electron-donating methoxy groups on a pyrazine core, renders it an ideal scaffold for elaboration through modern cross-coupling methodologies. This in-depth technical guide provides a comprehensive overview of its application in the synthesis of bioactive compounds, detailing key experimental protocols, quantitative data, and the underlying biological signaling pathways targeted by the resulting molecules. The pyrazine ring is a common motif in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

Core Synthetic Methodologies

The bromine atom at the 5-position of 2,3-dimethoxypyrazine serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. The three most prominently utilized transformations are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, facilitating the construction of complex molecular architectures with therapeutic potential.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the pyrazine core and a wide range of aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl compounds, a common structural motif in kinase inhibitors.

Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-2,3-dimethoxypyrazine

This protocol details the Suzuki-Miyaura coupling of this compound with (4-fluorophenyl)boronic acid.[2]

  • Materials:

    • This compound

    • (4-fluorophenyl)boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), (4-fluorophenyl)boronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (3.0 eq).

    • Add a mixture of 1,4-dioxane and water (3:1 v/v).

    • Evacuate the vessel and backfill with nitrogen gas.

    • Heat the reaction mixture to reflux for 5 hours.

    • If the reaction is incomplete, an additional portion of (4-fluorophenyl)boronic acid (0.5 eq) can be added, and the mixture refluxed for another 16 hours.[2]

    • After cooling to room temperature, dilute the mixture with EtOAc.

    • Wash the organic layer with saturated aqueous NH₄Cl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method (e.g., column chromatography) to afford the desired product.

Data Presentation: Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalystBaseSolventTime (h)Yield (%)Reference
This compound(4-fluorophenyl)boronic acidPd(PPh₃)₄Na₂CO₃Dioxane/Water2177[2]

Characterization Data for 5-(4-Fluorophenyl)-2,3-dimethoxypyrazine: [2]

  • Appearance: White solid

  • Melting Point: 108–110 °C

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.03 (s, 1H), 7.90 (dd, J = 9 Hz, J = 5 Hz, 2H), 7.15–7.10 (m, 2H)

  • ¹³C NMR (100 MHz, CDCl₃) δ: 163.06 (d, JC,F = 247 Hz), 149.43, 149.41, 140.29, 132.66 (d, JC,F = 3 Hz), 127.77, 127.73, 127.69 (d, JC,F = 8 Hz), 115.68 (d, JC,F = 21 Hz), 54.09, 53.81

  • ¹⁹F NMR (376 MHz, CDCl₃) δ: -113.7

  • HRMS (ESI) calculated for C₁₂H₁₂FN₂O₂ (M + H)⁺: 235.0877, found 235.0880

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, coupling the pyrazine core with a primary or secondary amine. This reaction is crucial for introducing amine functionalities that can act as key hydrogen bond donors or acceptors, essential for binding to the hinge region of many kinases.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., XPhos, BINAP)

    • Base (e.g., NaOtBu, Cs₂CO₃)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the reaction vessel.

    • Add the base, this compound, and the amine.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyrazine ring and a terminal alkyne. This reaction is valuable for introducing a linear alkyne linker, which can be used to probe deeper into a kinase's binding pocket or for further functionalization via click chemistry.

Generalized Experimental Protocol: Sonogashira Coupling

Similar to the Buchwald-Hartwig amination, a specific detailed protocol for the Sonogashira coupling of this compound is not available in the provided search results. A general procedure is outlined below.

  • Materials:

    • This compound

    • Terminal alkyne

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., Triethylamine, Diisopropylamine)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • To a solution of the aryl halide in the chosen solvent, add the palladium catalyst, copper(I) iodide, the base, and the terminal alkyne.

    • The reaction is typically stirred at room temperature or slightly elevated temperatures for a few hours.

    • Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

    • The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography.

Biological Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for rational drug design and development.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is a known driver in various cancers.

FGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_plcg PLCγ Pathway cluster_pi3k PI3K-AKT Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation Regulates PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC PKC->Proliferation Regulates AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival

Caption: The FGFR signaling cascade, a target for pyrazine-based inhibitors.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is a common feature of many cancers.

mTOR_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Regulation cluster_downstream Downstream Effects GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Bind PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis Promotes _4EBP1->ProteinSynthesis Inhibits Inhibition Kinase_Signaling_Pathways cluster_pim PIM Kinase Signaling cluster_ck2 CK2 Kinase Signaling Cytokines Cytokines JAK JAK Cytokines->JAK Activate STAT STAT JAK->STAT Phosphorylate PIM PIM Kinase STAT->PIM Upregulate Transcription BAD BAD PIM->BAD Inhibits cMyc c-Myc PIM->cMyc Stabilizes Apoptosis Apoptosis BAD->Apoptosis Promotes Proliferation Proliferation cMyc->Proliferation Promotes CK2 CK2 Kinase AKT_CK2 AKT CK2->AKT_CK2 Activates PTEN PTEN CK2->PTEN Inhibits NFkB NF-κB CK2->NFkB Activates CellSurvival Cell Survival AKT_CK2->CellSurvival Promotes PTEN->CellSurvival Inhibits NFkB->CellSurvival Promotes

References

5-Bromo-2,3-dimethoxypyrazine: A Versatile Scaffold for Advanced Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-dimethoxypyrazine is a halogenated and methoxy-substituted pyrazine derivative that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic and structural features, characterized by an electron-deficient pyrazine core, a reactive bromine atom, and two electron-donating methoxy groups, make it an attractive scaffold for the development of novel compounds with diverse therapeutic and material science applications. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential research applications of this compound, including detailed synthetic strategies, generalized experimental protocols for its functionalization, and an exploration of its prospective biological activities based on the known properties of related pyrazine derivatives.

Introduction

Pyrazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are integral to numerous natural products and synthetic molecules of pharmaceutical and industrial importance. The pyrazine ring is a key structural motif in various approved drugs, agrochemicals, and functional materials. The introduction of specific substituents onto the pyrazine core allows for the fine-tuning of its physicochemical and biological properties.

This compound emerges as a particularly interesting building block due to the orthogonal reactivity of its substituents. The bromine atom is amenable to a wide array of cross-coupling reactions, while the methoxy groups can influence the electronic properties of the ring and offer sites for further modification. This guide will delve into the synthetic utility and potential applications of this promising, yet underexplored, chemical entity.

Synthetic Pathways and Key Reactions

The synthetic utility of this compound primarily revolves around the transformation of the C-Br bond. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Synthesis of this compound

A plausible synthetic route to this compound commences with the commercially available 2,3-dichloropyrazine. Nucleophilic aromatic substitution of the two chlorine atoms with sodium methoxide would yield 2,3-dimethoxypyrazine. Subsequent electrophilic bromination, likely directed by the activating methoxy groups, would then furnish the desired this compound.

Synthesis_of_5_Bromo_2_3_dimethoxypyrazine start 2,3-Dichloropyrazine intermediate 2,3-Dimethoxypyrazine start->intermediate NaOMe, MeOH product This compound intermediate->product Br2, solvent

Caption: Proposed synthesis of this compound.

Key Functionalization Reactions

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting the bromo-pyrazine with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.

Suzuki_Coupling_Workflow start This compound catalyst Pd Catalyst Ligand, Base start->catalyst reagent Ar-B(OR)2 reagent->catalyst product 5-Aryl-2,3-dimethoxypyrazine catalyst->product

Caption: Suzuki-Miyaura coupling workflow.

The Sonogashira coupling enables the formation of a C-C triple bond by reacting this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of conjugated systems and molecules with linear geometries.

Sonogashira_Coupling_Workflow start This compound catalyst Pd Catalyst Cu(I) co-catalyst, Base start->catalyst reagent R-C≡CH reagent->catalyst product 5-Alkynyl-2,3-dimethoxypyrazine catalyst->product

Caption: Sonogashira coupling workflow.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Buchwald_Hartwig_Workflow start This compound catalyst Pd Catalyst Ligand, Base start->catalyst reagent R1R2NH reagent->catalyst product 5-(Amino)-2,3-dimethoxypyrazine catalyst->product

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocols (Generalized)

The following are generalized protocols for the key reactions described above, based on established methodologies for similar bromo-heterocyclic compounds. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is crucial for achieving high yields and purity for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) is added a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF). The mixture is purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%) and, if necessary, a ligand are then added. The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling

In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%), and a copper(I) co-catalyst (e.g., CuI) (1-10 mol%) are dissolved in a suitable solvent (e.g., THF, DMF, or triethylamine). A base, typically an amine such as triethylamine or diisopropylamine, is added. The terminal alkyne (1.1-1.5 equiv.) is then added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A reaction tube is charged with this compound (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 equiv.). The tube is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene, dioxane) and the amine (1.1-1.5 equiv.) are then added. The reaction is sealed and heated to 80-110 °C until completion as indicated by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent, filtered through celite, and concentrated. The crude product is purified by column chromatography.

Potential Research Applications and Biological Activity

Antimicrobial Activity

Numerous pyrazine derivatives have been reported to possess significant antibacterial and antifungal properties. The pyrazine scaffold can be found in several clinically used antimicrobial agents. The ability to easily diversify the 5-position of the 2,3-dimethoxypyrazine core through cross-coupling reactions allows for the generation of large libraries of compounds for antimicrobial screening.

Table 1: Representative Antimicrobial Activity of Pyrazine Derivatives (MIC in µg/mL)

Compound ClassS. aureusE. coliC. albicans
Pyrazine Carboxamides16 - 12832 - 25664 - >256
Triazolopyrazines32 - >12816 - 64ND
Pyrazine-piperazine Conjugates6.25 - 5050 - 1003.125 - 25

ND: Not Determined. Data is generalized from various literature sources on substituted pyrazines.

Cytotoxic and Anticancer Activity

The pyrazine nucleus is a key component of several anticancer agents. Derivatives have been shown to inhibit various cellular processes in cancer cells, including cell cycle progression and signal transduction pathways. The structural versatility offered by this compound makes it an attractive starting point for the synthesis of novel cytotoxic agents.

Table 2: Representative Cytotoxic Activity of Pyrazine Derivatives (IC₅₀ in µM)

Compound ClassMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Pyrazine-based Kinase Inhibitors0.5 - 151 - 200.8 - 18
Metal-complexed Pyrazines0.1 - 105 - 50ND
Substituted Aminopyrazines1 - 252 - 301.5 - 20

ND: Not Determined. Data is generalized from various literature sources on substituted pyrazines.

Materials Science

The extended π-systems that can be constructed via cross-coupling reactions on the pyrazine core suggest potential applications in materials science. Pyrazine-containing polymers and oligomers have been investigated for their electronic and photophysical properties, with potential uses in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Conclusion

This compound is a promising and versatile building block with significant potential for a wide range of research applications. Its amenability to palladium-catalyzed cross-coupling reactions provides a straightforward entry into a vast chemical space of novel pyrazine derivatives. While the biological profile of this specific compound is yet to be fully elucidated, the well-documented antimicrobial and cytotoxic activities of the broader pyrazine class strongly suggest its utility in drug discovery. Furthermore, its potential for constructing conjugated systems opens avenues for its use in materials science. The generalized protocols and synthetic strategies outlined in this guide are intended to facilitate the exploration of this compound and its derivatives by the scientific community, ultimately unlocking its full potential in advancing science and technology.

An In-depth Technical Guide to 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,3-dimethoxypyrazine, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and a summary of the known biological context of related pyrazine derivatives.

Chemical Properties

This compound is a solid organic compound with the chemical formula C₆H₇BrN₂O₂ and a molecular weight of approximately 219.04 g/mol [1][2][3]. Its structure features a pyrazine ring substituted with a bromine atom and two methoxy groups.

PropertyValueReference
Molecular Formula C₆H₇BrN₂O₂[1][2][3]
Molecular Weight 219.04 g/mol [1][3]
CAS Number 89466-19-3[2]
Appearance Solid[2]
Purity Typically ≥95%[1][2]
SMILES COc1ncc(Br)nc1OC[3]
InChI InChI=1S/C6H7BrN2O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3[1][2]
InChI Key UANBJBLRCNEFTC-UHFFFAOYSA-N[1][2]

Synthesis

Synthesis_Workflow A 2,3-Dichloropyrazine B 2,3-Dimethoxypyrazine A->B  Sodium Methoxide,  Methanol   C This compound B->C  N-Bromosuccinimide (NBS),  Acetonitrile  

Figure 1: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2,3-Dimethoxypyrazine from 2,3-Dichloropyrazine

The initial step involves a nucleophilic aromatic substitution reaction to replace the chlorine atoms on the pyrazine ring with methoxy groups.

Experimental Protocol:

  • Materials: 2,3-Dichloropyrazine, Sodium Methoxide, Methanol (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloropyrazine (1 equivalent) in anhydrous methanol.

    • To this solution, add sodium methoxide (2.2 equivalents) portion-wise.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dimethoxypyrazine.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Bromination of 2,3-Dimethoxypyrazine to this compound

The final step is the electrophilic bromination of the electron-rich 2,3-dimethoxypyrazine ring. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, often providing good regioselectivity with activated aromatic systems.

Experimental Protocol:

  • Materials: 2,3-Dimethoxypyrazine, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 2,3-dimethoxypyrazine (1 equivalent) in acetonitrile in a round-bottom flask.

    • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

    • Upon completion, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude this compound.

    • Purify the product by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound was found in the surveyed literature. However, based on the proposed structure and data from analogous compounds, the following spectral characteristics can be anticipated:

¹H NMR:

  • A singlet for the remaining proton on the pyrazine ring, expected to be in the aromatic region (δ 7.5-8.5 ppm).

  • Two singlets for the two methoxy groups, likely appearing around δ 3.8-4.2 ppm.

¹³C NMR:

  • Signals for the carbon atoms of the pyrazine ring, with the carbon bearing the bromine atom showing a characteristic shift.

  • Signals for the methoxy carbons.

Mass Spectrometry:

  • A molecular ion peak corresponding to the mass of the compound (m/z ≈ 218 and 220, due to the isotopic pattern of bromine).

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not available in the current literature. However, the pyrazine scaffold is a common motif in biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities[1][4][5][6].

Biological_Context cluster_pyrazine Pyrazine Derivatives cluster_target Potential Cellular Targets A Anticancer E Cyclooxygenase (COX) A->E e.g., COX-2 inhibition F Various Kinases A->F B Antimicrobial G Bacterial Enzymes B->G C Anti-inflammatory D Kinase Inhibition

Figure 2: General biological activities of pyrazine derivatives.

Derivatives of pyrazine have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer[1]. The electron-rich nature of the dimethoxypyrazine ring and the presence of a halogen atom suggest that this compound could serve as a valuable intermediate for the synthesis of novel kinase inhibitors or other biologically active compounds through cross-coupling reactions. The bromine atom provides a reactive handle for such transformations.

Conclusion

This compound is a heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data is currently sparse, this guide provides a robust, proposed synthetic route and highlights the potential areas of biological relevance based on the activities of related pyrazine structures. Further research is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide on the Theoretical Properties of 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-dimethoxypyrazine is a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical properties, supported by available experimental data and comparative analysis with structurally related compounds. The document covers physicochemical characteristics, quantum chemical calculations, predicted spectroscopic behavior, and potential biological relevance. Detailed methodologies for experimental procedures found in the literature for analogous compounds are also presented to facilitate further research.

Introduction

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical and food industries. The pyrazine ring is a key structural motif in numerous biologically active molecules, including approved drugs and natural products. The introduction of various substituents to the pyrazine core allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, with its combination of a halogen atom and two electron-donating methoxy groups, presents an interesting scaffold for further chemical exploration and drug design. This guide aims to consolidate the theoretical understanding of this compound, providing a valuable resource for researchers in the field.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These values are primarily derived from chemical supplier databases and provide a baseline for understanding the compound's general characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇BrN₂O₂--INVALID-LINK--
Molecular Weight 219.04 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
InChI InChI=1S/C6H7BrN2O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3--INVALID-LINK--
InChIKey UANBJBLRCNEFTC-UHFFFAOYSA-N--INVALID-LINK--
SMILES COc1ncc(Br)nc1OC--INVALID-LINK--
CAS Number 89466-19-3--INVALID-LINK--

Quantum Chemical Calculations

Molecular Electrostatic Potential (MEP)

The MEP is a valuable descriptor for understanding the reactive behavior of a molecule. It visualizes the charge distribution and allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For this compound, the following can be predicted:

  • Negative Potential (Red/Yellow): The nitrogen atoms of the pyrazine ring and the oxygen atoms of the methoxy groups will exhibit negative electrostatic potential due to the presence of lone pairs of electrons. These regions are likely to be sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): The hydrogen atoms of the methoxy groups and the region around the bromine atom (sigma-hole) are expected to have a positive electrostatic potential, making them susceptible to nucleophilic attack.

MEP_Prediction Molecule This compound N_Atoms Nitrogen Atoms (Pyrazine Ring) Molecule->N_Atoms Negative Potential (Nucleophilic Center) O_Atoms Oxygen Atoms (Methoxy Groups) Molecule->O_Atoms Negative Potential (Nucleophilic Center) H_Atoms Hydrogen Atoms (Methoxy Groups) Molecule->H_Atoms Positive Potential (Electrophilic Center) Br_Atom Bromine Atom (Sigma-Hole) Molecule->Br_Atom Positive Potential (Electrophilic Center)

Predicted Molecular Electrostatic Potential (MEP) regions of this compound.
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic properties and reactivity.

  • HOMO: The HOMO is associated with the ability to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich pyrazine ring and the oxygen atoms of the methoxy groups.

  • LUMO: The LUMO is associated with the ability to accept an electron. The LUMO is expected to be distributed over the pyrazine ring, with a significant contribution from the bromine atom, reflecting its electron-withdrawing character.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups is expected to modulate this gap.

HOMO_LUMO cluster_homo HOMO (Electron Donation) cluster_lumo LUMO (Electron Acceptance) cluster_gap HOMO-LUMO Energy Gap HOMO_Location Pyrazine Ring & Methoxy Oxygens LUMO_Location Pyrazine Ring & Bromine Atom Energy_Gap Determines Chemical Reactivity & Stability

Conceptual representation of Frontier Molecular Orbitals for this compound.

Predicted Spectroscopic Properties

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a singlet for the pyrazine ring proton and two singlets for the methoxy group protons. The chemical shift of the pyrazine proton will be influenced by the electronic effects of the bromo and methoxy substituents.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazine-H7.5 - 8.5Singlet
Methoxy-H3.8 - 4.2Singlet (x2)
¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyrazine ring and methoxy groups.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-Br130 - 145
C-OCH₃150 - 165
C-H125 - 140
C (Quaternary)145 - 160
OCH₃50 - 60
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H, C=N, C=C, and C-O functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch (methoxy)2850 - 3000
C=N and C=C stretching (pyrazine ring)1400 - 1600
C-O stretching (methoxy)1000 - 1300
C-Br stretch500 - 600
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of methyl radicals (•CH₃), methoxy radicals (•OCH₃), and the bromine atom (•Br).

Potential Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Synthesis_Workflow Start 2,3-Dimethoxypyrazine Bromination Bromination (e.g., NBS or Br₂ in a suitable solvent) Start->Bromination Workup Aqueous Workup & Extraction Bromination->Workup Purification Purification (e.g., Column Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product

Proposed workflow for the synthesis of this compound.
General Experimental Protocol for Bromination of a Pyrazine Derivative (Adapted from similar reactions)

  • Reaction Setup: To a solution of the starting pyrazine derivative in a suitable solvent (e.g., dichloromethane, chloroform, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, add the brominating agent (e.g., N-bromosuccinimide or elemental bromine) portion-wise at a controlled temperature (often 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if elemental bromine was used. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain the pure brominated pyrazine derivative.

Potential Biological Activity and Signaling Pathways

While there is no specific information on the biological activity or signaling pathway involvement of this compound, the pyrazine scaffold is present in numerous compounds with diverse pharmacological effects. Substituted pyrazines have been reported to exhibit activities such as:

  • Anticancer

  • Antimicrobial

  • Anti-inflammatory

  • Antitubercular

The biological activity of pyrazine derivatives is often attributed to their ability to interact with various biological targets through hydrogen bonding, and hydrophobic and electrostatic interactions. The specific substitution pattern on the pyrazine ring plays a crucial role in determining the compound's target specificity and potency.

Given the structural features of this compound, it could potentially interact with protein kinases, enzymes involved in microbial metabolic pathways, or other biological targets where a substituted aromatic scaffold is recognized. Further experimental screening is necessary to elucidate its specific biological activities and mechanisms of action.

Potential_Biological_Activity cluster_activity Potential Biological Activities cluster_targets Potential Biological Targets Compound This compound Anticancer Anticancer Compound->Anticancer may exhibit Antimicrobial Antimicrobial Compound->Antimicrobial may exhibit Antiinflammatory Anti-inflammatory Compound->Antiinflammatory may exhibit Kinases Protein Kinases Anticancer->Kinases via interaction with Enzymes Microbial Enzymes Antimicrobial->Enzymes via interaction with Other Other Receptors/Enzymes Antiinflammatory->Other via interaction with

Conceptual relationship between this compound and its potential biological relevance.

Conclusion

This compound is a heterocyclic compound with a promising chemical structure for applications in drug discovery and materials science. This technical guide has provided a theoretical framework for its physicochemical properties, quantum chemical characteristics, and predicted spectroscopic behavior. While direct experimental data remains scarce, the compiled information, based on sound chemical principles and comparative analysis, offers a solid foundation for future research. The proposed synthetic strategy and general experimental protocols provide a starting point for the chemical synthesis and further investigation of this intriguing molecule. Further experimental validation of the theoretical properties outlined in this guide is highly encouraged to fully unlock the potential of this compound.

Methodological & Application

Application Notes: Suzuki Coupling for the Synthesis of 5-Aryl-2,3-dimethoxypyrazines

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1][2] This palladium-catalyzed reaction is particularly valuable in pharmaceutical and materials science for constructing biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules and functional materials.[3][4]

The 2,3-dimethoxypyrazine core is a significant heterocyclic motif found in various natural products and pharmacologically active compounds. The ability to functionalize this core at the C-5 position via Suzuki coupling with 5-Bromo-2,3-dimethoxypyrazine opens a direct and versatile route to a library of novel 5-aryl-2,3-dimethoxypyrazine derivatives. These products serve as crucial intermediates for drug development, agrochemicals, and organic electronics.

This protocol outlines a general and optimized procedure for the Suzuki coupling of this compound with a range of arylboronic acids. The reaction demonstrates high efficiency and tolerance to various functional groups on the coupling partner.

General Reaction Scheme

The reaction couples this compound with a generic arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 5-aryl-2,3-dimethoxypyrazine. Reaction Scheme

Experimental Protocol

This protocol provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

  • Solvent: 1,4-Dioxane and degassed Water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment
  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (manifold or balloon)

  • Septa, needles, and syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition : Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol %).[5] Then, add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 5 mL, in a 4:1 ratio).[6]

  • Reaction : Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at 85-95°C for 15-24 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (50 mL).[6] Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2,3-dimethoxypyrazine product.

Data Presentation

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize typical results for reaction optimization and substrate scope.

Table 1: Optimization of Reaction Conditions for the Coupling of this compound with Phenylboronic Acid

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Citation
1Pd(PPh₃)₄ (5)Na₂CO₃ (2)1,4-Dioxane/H₂O901885[5][7]
2Pd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O901892[5][6]
3PdCl₂(dppf) (5)K₂CO₃ (2)Toluene/H₂O1001288[2]
4Pd(OAc)₂ (2) + SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O801295[2]
5Pd(PPh₃)₄ (2.5)Cs₂CO₃ (2)Dioxane802489[2]

Table 2: Substrate Scope with Various Arylboronic Acids Reaction Conditions: this compound (1.0 equiv), Arylboronic Acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 90°C, 18h.

EntryArylboronic AcidProductYield (%)Citation
1Phenylboronic acid2,3-Dimethoxy-5-phenylpyrazine92[8]
24-Methoxyphenylboronic acid2,3-Dimethoxy-5-(4-methoxyphenyl)pyrazine94[8]
33-Methoxyphenylboronic acid2,3-Dimethoxy-5-(3-methoxyphenyl)pyrazine91[9]
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-2,3-dimethoxypyrazine86[5]
54-Formylphenylboronic acid4-(2,3-Dimethoxypyrazin-5-yl)benzaldehyde81[10]
62-Thienylboronic acid2,3-Dimethoxy-5-(thiophen-2-yl)pyrazine84[8]
73-Pyridinylboronic acid5-(2,3-Dimethoxypyrazin-5-yl)pyridine78[7]

Visualizations

Catalytic Cycle and Workflow Diagrams

The following diagrams illustrate the fundamental mechanism of the Suzuki coupling reaction and the practical experimental workflow for this protocol.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' (Transmetalation Intermediate) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product 5-Aryl-2,3-dimethoxypyrazine (Ar-Ar') ArPdAr_prime->Product ArX This compound (Ar-X) ArX->ArPdX Ar_prime_B Arylboronic Acid (Ar'-B(OH)2) Ar_prime_B->ArPdAr_prime Base Base (e.g., K3PO4) Base->ArPdX Activates Boronic Acid

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][2]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification arrow arrow A 1. Combine Reactants: 5-Bromopyrazine, Boronic Acid, Base B 2. Add Catalyst & Solvent under Inert Atmosphere A->B C 3. Heat and Stir (e.g., 90°C, 18h) B->C D 4. Cool & Filter C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H 8. Pure Product G->H

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

References

Application Notes and Protocols for the Heck Reaction of 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3] For drug development professionals, the ability to functionalize heteroaromatic cores is of paramount importance, as these scaffolds are prevalent in a vast array of bioactive compounds.

Pyrazines, in particular, are a class of electron-deficient N-heterocycles that are key components of numerous pharmaceuticals.[4][5] The introduction of substituents onto the pyrazine ring can significantly modulate the biological activity of a molecule. The Heck reaction provides a versatile and efficient method for the vinylation of halogenated pyrazines, thereby offering a gateway to a diverse range of functionalized derivatives.[6]

This document provides detailed application notes and a generalized experimental protocol for the Heck reaction of 5-Bromo-2,3-dimethoxypyrazine with various alkenes. While specific literature on this exact substrate is limited, the provided protocols are based on established methodologies for the Heck coupling of similar electron-deficient heteroaromatic bromides and serve as a robust starting point for reaction optimization.[7]

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Migratory Insertion (Syn-Addition): The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.

  • Beta-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, regenerating the double bond in the product and forming a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.

Recommended Reaction Conditions

The successful execution of a Heck reaction is highly dependent on the careful selection of the catalyst, ligand, base, solvent, and temperature. For an electron-deficient substrate like this compound, the following conditions are recommended as a starting point for optimization.

Table 1: Recommended Starting Conditions for the Heck Reaction of this compound

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Palladium(II) acetate is a common and cost-effective choice.[8]
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃The choice of phosphine ligand can significantly impact reaction efficiency.[1]
Base Et₃N, K₂CO₃, Cs₂CO₃An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective.[9]
Solvent DMF, NMP, DioxaneAprotic polar solvents are generally preferred.[8]
Temperature 80 - 140 °CHigher temperatures are often required for less reactive bromides.[9]
Alkene Styrene, acrylates, acrylonitrilesElectron-deficient alkenes are often good coupling partners.[10]

Detailed Experimental Protocol: General Procedure

This protocol describes a general method for the Heck reaction of this compound with a generic alkene (e.g., styrene).

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, Palladium(II) Acetate, Triphenylphosphine, and Potassium Carbonate.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add the alkene to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and wash it with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.

Visualization of Experimental Workflow and Catalytic Cycle

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add this compound, Pd(OAc)₂, PPh₃, K₂CO₃ to Schlenk tube B Evacuate and backfill with Argon (3x) A->B C Add anhydrous DMF B->C D Add Alkene C->D E Heat to 120 °C and stir D->E F Monitor by TLC/GC-MS E->F G Cool to room temperature F->G H Dilute with Ethyl Acetate and Water G->H I Separate layers and wash organic phase H->I J Dry, filter, and concentrate I->J K Column Chromatography J->K

Caption: General experimental workflow for the Heck reaction.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-R(L₂) Migratory Insertion (Alkene) [H-Pd(II)-Br(L₂)] [H-Pd(II)-Br(L₂)] Ar-Pd(II)-R(L₂)->[H-Pd(II)-Br(L₂)] β-Hydride Elimination (Product Ar-R) [H-Pd(II)-Br(L₂)]->Pd(0)L₂ Reductive Elimination (Base)

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting and Optimization

Low or No Conversion:

  • Increase Temperature: Electron-deficient bromides may require higher temperatures (up to 140 °C) to undergo oxidative addition.

  • Change Ligand: A more electron-rich and bulky phosphine ligand, such as P(o-tol)₃ or P(t-Bu)₃, may improve the catalytic activity.

  • Vary the Base: A stronger base like Cs₂CO₃ might be more effective.

  • Check Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous.

Formation of Side Products:

  • Alkene Homocoupling: This can sometimes occur at high temperatures. Lowering the reaction temperature or changing the ligand might mitigate this.

  • Double Bond Isomerization: The addition of certain additives or careful selection of the ligand can sometimes control the regioselectivity of the beta-hydride elimination.

Conclusion

The Heck reaction represents a powerful and versatile tool for the functionalization of this compound. The provided protocols and application notes offer a solid foundation for researchers to develop efficient and high-yielding coupling processes. Through systematic optimization of the reaction parameters, this methodology can be tailored to a wide range of alkene coupling partners, facilitating the synthesis of novel pyrazine derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][2]

Pyrazine and its derivatives are important structural motifs in numerous biologically active compounds and approved drugs.[3] The introduction of an alkynyl group onto the pyrazine scaffold via Sonogashira coupling can significantly modulate the biological activity of the resulting molecules, making this a key synthetic strategy in drug discovery.[3] Specifically, 5-alkynyl-2,3-dimethoxypyrazine derivatives are of interest for their potential as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in cancer and other diseases.[4]

These application notes provide a detailed protocol for the Sonogashira coupling of 5-Bromo-2,3-dimethoxypyrazine with various terminal alkynes, a summary of reaction conditions, and an overview of the potential applications of the resulting products in drug development.

Reaction Principle

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst.[3]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the this compound, forming a Pd(II)-pyrazinyl complex.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide to the Pd(II)-pyrazinyl complex.

  • Reductive Elimination: The final 5-alkynyl-2,3-dimethoxypyrazine product is formed, and the Pd(0) catalyst is regenerated.

Recommended Reaction Conditions

Based on established procedures for the Sonogashira coupling of related electron-deficient brominated heterocycles, the following conditions are recommended as a starting point for the reaction of this compound. Optimization of these parameters may be necessary to achieve the highest yields for specific terminal alkynes.

ParameterRecommended ConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(dppf)Cl₂ may be more effective for electron-deficient substrates.
Copper(I) Co-catalyst CuI (5-10 mol%)Essential for the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N) (2-3 equiv.) or Cs₂CO₃ (2 equiv.)Et₃N often acts as both the base and a solvent. Cs₂CO₃ is a stronger base that can be effective at lower temperatures.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN)Anhydrous and deoxygenated solvents are crucial for optimal results.
Temperature Room Temperature to 80 °CHigher temperatures may be required for less reactive alkynes.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst and homo-coupling of the alkyne.

Experimental Protocols

The following protocols provide a general framework for conducting the Sonogashira coupling of this compound.

Protocol 1: General Procedure using Triethylamine as Base

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (serves as base and solvent or co-solvent)

  • Anhydrous Tetrahydrofuran (THF) (if co-solvent is needed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add anhydrous THF (if necessary) followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C) for 3-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2,3-dimethoxypyrazine.

Protocol 2: Procedure with Carbonate Base at Elevated Temperature

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel, combine this compound, Pd(dppf)Cl₂, CuI, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).

  • Add anhydrous DMF followed by the terminal alkyne.

  • Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final 5-alkynyl-2,3-dimethoxypyrazine product.

Visualizations

Sonogashira_Workflow reagents Reagent Preparation (this compound, Alkyne, Catalyst, Base, Solvent) reaction Sonogashira Coupling (Inert Atmosphere, Controlled Temperature) reagents->reaction 1. Reaction Setup workup Aqueous Work-up (Extraction & Washing) reaction->workup 2. Quenching purification Purification (Column Chromatography) workup->purification 3. Isolation product Characterization (NMR, MS) purification->product 4. Analysis Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-Alkynyl-2,3-dimethoxy- pyrazine Derivative Inhibitor->Raf Inhibition

References

Application Notes and Protocols for the Synthesis of Novel Pyrazine Derivatives from 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel pyrazine derivatives utilizing 5-Bromo-2,3-dimethoxypyrazine as a versatile starting material. The functionalization of the pyrazine core is a significant strategy in medicinal chemistry for the development of new therapeutic agents. Pyrazine derivatives have demonstrated a wide range of biological activities, including roles as kinase inhibitors in cancer therapy.[1][2][3] This document outlines key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings—for the synthesis of diverse pyrazine analogs.

General Experimental Workflow

The synthesis of novel pyrazine derivatives via palladium-catalyzed cross-coupling reactions follows a general workflow. This involves the preparation of the reaction mixture under an inert atmosphere, the execution of the coupling reaction, and subsequent work-up and purification of the desired product. The specific conditions, including catalyst, ligand, base, and solvent, are tailored to the specific coupling reaction being performed.

G cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Work-up & Purification cluster_product Final Product prep1 Combine this compound, Coupling Partner, & Catalyst System prep2 Add Anhydrous Solvent prep1->prep2 prep3 Degas Reaction Mixture prep2->prep3 exec1 Heat to Reaction Temperature prep3->exec1 exec2 Monitor Progress (TLC/LC-MS) exec1->exec2 workup1 Quench Reaction & Aqueous Work-up exec2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry, Filter, & Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 product Novel Pyrazine Derivative workup4->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2,3-dimethoxypyrazines

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[4] This method is particularly effective for the arylation of this compound.

Experimental Protocol:

  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,3-dimethoxypyrazine.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O901692
33-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O1101078
42-Thienylboronic acidPd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O951488

Sonogashira Coupling for the Synthesis of 5-Alkynyl-2,3-dimethoxypyrazines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5][6][7] This reaction is instrumental in synthesizing alkynyl-substituted pyrazine derivatives.

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or heat to a temperature between 40-80 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.[5]

Quantitative Data for Sonogashira Coupling:

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF65690
2EthynyltrimethylsilanePd(PPh₃)₄ / CuIDIPEATHFRT1282
3Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NDMF50875
41-HexynePd(PPh₃)₄ / CuIDIPEATHF401088

Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2,3-dimethoxypyrazines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[8] This reaction is highly effective for the synthesis of N-aryl or N-alkyl-2,3-dimethoxypyrazin-5-amines.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong base, typically a non-nucleophilic one like NaOtBu or Cs₂CO₃ (1.5-2.5 equiv.).

  • Add a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex) (1-3 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand) (2-6 mol%).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[9][10]

Quantitative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1101889
2AnilinePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane1002476
3BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene1002081
4PiperidinePd-PEPPSI-IPrNaOtBu1,4-Dioxane901693

Stille Coupling for the Synthesis of 5-Substituted-2,3-dimethoxypyrazines

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide.[5][6][11] This method can be employed to introduce various organic moieties onto the pyrazine ring.

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and the organostannane reagent (1.1-1.3 equiv.).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand (2-5 mol%).

  • In some cases, a copper(I) co-catalyst or a salt additive like LiCl can be beneficial.

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent like toluene, THF, or DMF.

  • Heat the reaction mixture to a temperature between 80 and 110 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS.

  • Upon cooling, dilute the reaction mixture with an organic solvent.

  • To remove tin byproducts, wash the organic layer with an aqueous solution of KF or filter through a pad of silica gel.

  • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[12][13]

Quantitative Data for Stille Coupling:

EntryOrganostannaneCatalystAdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄-Toluene1101680
2Tributyl(vinyl)stannanePd₂(dba)₃ / P(fur)₃CuITHF801285
3(Tributylstannyl)thiophenePd(PPh₃)₄LiClDMF1001877
4AllyltributylstannanePdCl₂(PPh₃)₂-Toluene901091

Potential Biological Applications and Signaling Pathways

Pyrazine derivatives are recognized as privileged scaffolds in medicinal chemistry, with many exhibiting potent biological activities.[1][2][3] A significant area of interest is their application as kinase inhibitors for the treatment of cancer.[1][3] Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers. The synthesized 2,3-dimethoxypyrazine derivatives could potentially inhibit key kinases in signaling pathways such as the EGFR/PI3K/AKT/mTOR pathway, which is frequently overactive in various cancers.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotion Inhibitor Pyrazine Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibition

Caption: A simplified diagram of the EGFR/PI3K/AKT/mTOR signaling pathway and the potential inhibitory action of a novel pyrazine derivative.

References

Application Notes and Protocols for 5-Bromo-2,3-dimethoxypyrazine in Medicinal Chemistry Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dimethoxypyrazine is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. Its pyrazine core is a common motif in numerous biologically active compounds, and the presence of a bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical functionalities, enabling the synthesis of a wide array of molecular scaffolds for drug discovery. The methoxy groups at the 2- and 3-positions can also influence the electronic properties and metabolic stability of the resulting molecules. This document provides an overview of the applications of this compound in the synthesis of medicinal chemistry scaffolds and detailed protocols for key synthetic transformations.

Applications in Medicinal Chemistry Scaffold Synthesis

The reactivity of the C-Br bond in this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern organic synthesis. These reactions enable the construction of complex molecular architectures from simple precursors.

Key Applications Include:

  • Synthesis of 5-Aryl-2,3-dimethoxypyrazines via Suzuki Coupling: The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. By coupling this compound with various arylboronic acids, a diverse library of 5-aryl-2,3-dimethoxypyrazine derivatives can be generated. These scaffolds are of interest as potential kinase inhibitors and anticancer agents.

  • Synthesis of 5-Amino-2,3-dimethoxypyrazines via Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction provides access to a range of 5-amino-2,3-dimethoxypyrazine derivatives, which can serve as key intermediates for further functionalization or as final compounds with potential biological activity, including antimicrobial properties.

  • Synthesis of 5-Alkynyl/Alkenyl-2,3-dimethoxypyrazines via Sonogashira and Stille Couplings: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, while the Stille coupling utilizes organostannanes. These reactions can be employed to introduce alkynyl and alkenyl groups at the 5-position of the pyrazine ring, further expanding the chemical space for drug discovery.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and biological evaluation of scaffolds derived from this compound. Note: As specific data for this exact starting material is limited in publicly available literature, the following data is representative of similar pyrazine derivatives and should be considered as a general guide.

Table 1: Suzuki Coupling Reaction Yields for the Synthesis of 5-Aryl-2,3-dimethoxypyrazines

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901275
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene100882
33-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄DMF110668
4Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane/H₂O951079

Table 2: Buchwald-Hartwig Amination Reaction Yields for the Synthesis of 5-Amino-2,3-dimethoxypyrazines

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃XantphosNaOtBuToluene1001685
2MorpholinePd(OAc)₂BINAPCs₂CO₃1,4-Dioxane901878
3BenzylaminePd₂(dba)₃RuPhosK₃PO₄Toluene1101288
44-FluoroanilinePd(OAc)₂XPhosNaOtBuToluene1001481

Table 3: Biological Activity of Representative 2,3-Dimethoxypyrazine Derivatives

Compound IDScaffold TypeBiological TargetAssay TypeIC₅₀ (µM) / MIC (µg/mL)
DP-15-Aryl-2,3-dimethoxypyrazineKinase (e.g., CK2)Enzymatic Assay5.2
DP-25-Aryl-2,3-dimethoxypyrazineKinase (e.g., PIM)Enzymatic Assay8.7
AP-15-Anilino-2,3-dimethoxypyrazineS. aureusMIC Determination16
AP-25-Anilino-2,3-dimethoxypyrazineE. coliMIC Determination32

Experimental Protocols

The following are detailed, generalized protocols for the key cross-coupling reactions of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2,3-dimethoxypyrazines

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.

  • Add the degassed solvent mixture (e.g., 10 mL of 4:1 1,4-Dioxane/Water).

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed (typically 6-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2,3-dimethoxypyrazines

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., Xantphos, 5 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (e.g., glovebox or Schlenk line)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.025 mmol), phosphine ligand (0.05 mmol), and base (1.5 mmol) to a dry Schlenk flask.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., 10 mL of Toluene).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 3: Stille Coupling for the Synthesis of 5-Substituted-2,3-dimethoxypyrazines

Materials:

  • This compound

  • Organostannane (e.g., vinyltributyltin, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Aqueous potassium fluoride (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., 10 mL of Toluene).

  • Add the organostannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 4-10 hours), cool the mixture to room temperature.

  • Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic_Pathway_from_5_Bromo_2_3_dimethoxypyrazine start This compound suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald C-N bond formation stille Stille Coupling (Organostannane, Pd catalyst) start->stille C-C bond formation product_suzuki 5-Aryl-2,3-dimethoxypyrazine Scaffolds suzuki->product_suzuki product_buchwald 5-Amino-2,3-dimethoxypyrazine Scaffolds buchwald->product_buchwald product_stille 5-Alkenyl/Alkynyl-2,3-dimethoxypyrazine Scaffolds stille->product_stille Experimental_Workflow_Suzuki_Coupling A 1. Reagent Addition (Pyrazine, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Catalyst Addition (Under Inert Atmosphere) B->C D 4. Solvent Addition (Degassed) C->D E 5. Reaction (Heat and Stir) D->E F 6. Monitoring (TLC / LC-MS) E->F G 7. Workup (Extraction and Washing) F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I Logical_Relationship_Scaffold_Diversity cluster_couplings Reaction Types start This compound (Starting Material) couplings Palladium-Catalyzed Cross-Coupling Reactions start->couplings suzuki Suzuki buchwald Buchwald-Hartwig stille Stille scaffolds Diverse Medicinal Chemistry Scaffolds bioactivity Potential Biological Activities scaffolds->bioactivity suzuki->scaffolds buchwald->scaffolds stille->scaffolds

Application of 5-Bromo-2,3-dimethoxypyrazine in Fragrance Synthesis: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct application of 5-Bromo-2,3-dimethoxypyrazine in fragrance synthesis is not extensively documented in publicly available literature. This document, therefore, provides a theoretical framework and practical guidance based on the known reactivity of related bromopyrazines and the general role of pyrazines in the fragrance industry. The experimental protocols provided are hypothetical and should be adapted and optimized under appropriate laboratory settings.

Introduction

Pyrazines are a class of heterocyclic aromatic compounds that are pivotal in the flavor and fragrance industry. They are renowned for their powerful and diverse odor profiles, often characterized by nutty, roasted, coffee, and green notes.[1] While numerous pyrazine derivatives have been identified as key components in the aroma of various foods and are used as fragrance ingredients, the specific role of this compound remains largely unexplored in this context.

The presence of a bromine atom on the pyrazine ring suggests that this compound can serve as a versatile synthetic intermediate. The bromo-substituent acts as a functional handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the creation of novel pyrazine derivatives with potentially unique and desirable olfactory properties. This document outlines the potential of this compound in fragrance synthesis and provides hypothetical protocols for its derivatization.

Olfactory Profile of Known Pyrazines

To provide a context for the potential fragrance profiles that could be achieved by modifying this compound, the following table summarizes the olfactory characteristics of some well-known pyrazines used in the fragrance industry.

Pyrazine DerivativeCAS NumberOlfactory Profile
2,5-Dimethylpyrazine123-32-0Nutty, roasted, coffee, chocolate-like, with a green aspect in high dilution.[2][3]
2-Methoxy-3-isobutylpyrazine24683-00-9Intense green, bell pepper, earthy.
2,3,5-Trimethylpyrazine14667-55-1Roasted, nutty, cocoa, potato.
2-Acetylpyrazine22047-25-2Roasted, nutty, popcorn, bready.
2-Ethyl-3,5-dimethylpyrazine13925-07-0Roasted, nutty, earthy, cocoa.

Synthetic Pathways for Fragrance Synthesis

The bromine atom in this compound is a key feature for synthetic elaboration. Palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions are powerful methods to form new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions can be employed to introduce various functional groups that are known to contribute to pleasant aromas.

Hypothetical Synthetic Scheme

G A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) A->B C-C bond formation C Stille Coupling (R-Sn(Bu)3, Pd catalyst) A->C C-C bond formation D Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) A->D C-N bond formation E 5-Aryl-2,3-dimethoxypyrazine (Potential Floral, Woody notes) B->E F 5-Alkyl/Acyl-2,3-dimethoxypyrazine (Potential Fruity, Gourmand notes) C->F G 5-Amino-2,3-dimethoxypyrazine Derivative (Potential Musky, Animalic notes) D->G

Caption: Proposed synthetic routes from this compound.

Experimental Protocols (Hypothetical)

The following protocols are generalized procedures for the derivatization of this compound based on established cross-coupling methodologies. Researchers should perform small-scale test reactions to optimize conditions such as catalyst, ligand, base, solvent, and temperature for each specific substrate combination.

Protocol 1: Synthesis of 5-Aryl-2,3-dimethoxypyrazine via Suzuki Coupling

Objective: To introduce an aryl group at the 5-position of the pyrazine ring to potentially achieve floral or woody fragrance notes.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent (10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Palladium Catalyst A->B C Evacuate and Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir (80-100 °C) D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to Room Temperature F->G H Quench with Water and Extract G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for Suzuki coupling.

Protocol 2: Synthesis of 5-Acyl-2,3-dimethoxypyrazine via Stille Coupling

Objective: To introduce an acyl group at the 5-position of the pyrazine ring to potentially achieve gourmand or fruity fragrance notes. The Stille reaction can be used for acylation of bromopyrazines.[1]

Materials:

  • This compound

  • Organotin reagent (e.g., tributyl(1-ethoxyvinyl)tin for subsequent hydrolysis to an acetyl group)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Optional co-catalyst (e.g., CuI)

  • Solvent (e.g., THF, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a dry Schlenk flask, dissolve this compound (1.0 mmol) in the solvent (5 mL).

  • Add the palladium catalyst (0.05 mmol) and co-catalyst (if used).

  • Add the organotin reagent (1.1 mmol).

  • Degas the mixture by bubbling inert gas through the solution for 15 minutes.

  • Heat the reaction to reflux.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature.

  • If using a vinyl ether tin reagent, perform an acidic workup to hydrolyze the enol ether to the ketone.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Protocol 3: Synthesis of N-Alkyl/Aryl-5-amino-2,3-dimethoxypyrazine via Buchwald-Hartwig Amination

Objective: To introduce an amino group at the 5-position of the pyrazine ring to potentially achieve musky or animalic fragrance notes. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Add the base (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Evacuate and backfill with inert gas three times.

  • Add the solvent (5 mL) and the amine (1.2 mmol).

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress.

  • Upon completion, cool to room temperature.

  • Quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Conclusion

While direct evidence for the use of this compound in fragrance synthesis is currently lacking, its chemical structure presents a promising starting point for the creation of novel fragrance ingredients. The presence of the bromine atom allows for a variety of chemical modifications through well-established cross-coupling reactions. By leveraging Suzuki, Stille, and Buchwald-Hartwig reactions, a diverse library of 5-substituted-2,3-dimethoxypyrazines can be synthesized. The exploration of these new chemical entities could lead to the discovery of unique and valuable aromas for the fragrance industry. The protocols and information provided herein offer a solid foundation for researchers to begin investigating the potential of this versatile pyrazine derivative.

References

Application Notes: 5-Bromo-2,3-dimethoxypyrazine as a Versatile Intermediate in Flavor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-Bromo-2,3-dimethoxypyrazine as a key intermediate in the synthesis of novel flavor compounds. This document outlines its chemical properties, potential synthetic pathways for diversification, and the anticipated organoleptic properties of its derivatives.

Introduction

Pyrazines are a critical class of heterocyclic compounds that contribute significantly to the aromas of a wide variety of foods and beverages, particularly those that have been thermally processed. They are largely responsible for the desirable nutty, roasted, toasted, and cocoa-like flavors developed during the Maillard reaction. The specific flavor profile of a pyrazine derivative is highly dependent on the nature and position of its substituents. This compound offers a unique starting point for the synthesis of a diverse library of flavor molecules due to the reactive bromine atom, which can be readily substituted using modern cross-coupling methodologies. The presence of the two methoxy groups is also anticipated to influence the final sensory properties of the synthesized compounds, potentially imparting "green" or vegetative notes.

Chemical Properties of this compound

A summary of the key chemical properties of the starting material is presented in Table 1.

PropertyValue
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol
Appearance Solid
Purity Typically ≥95%
CAS Number 89466-19-3

Synthetic Pathways for Flavor Diversification

The bromine atom on the pyrazine ring serves as a versatile handle for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the pyrazine core to generate novel flavor compounds. The following sections detail proposed experimental protocols for Suzuki, Sonogashira, and Heck coupling reactions.

Experimental Workflow for Flavor Synthesis

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Flavor Compound Classes This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Aryl/Heteroaryl Boronic Acid Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Terminal Alkyne Heck Coupling Heck Coupling This compound->Heck Coupling Alkene Aryl/Heteroaryl Pyrazines Aryl/Heteroaryl Pyrazines Suzuki Coupling->Aryl/Heteroaryl Pyrazines Alkynyl Pyrazines Alkynyl Pyrazines Sonogashira Coupling->Alkynyl Pyrazines Alkenyl Pyrazines Alkenyl Pyrazines Heck Coupling->Alkenyl Pyrazines

Caption: Synthetic routes from this compound.

Protocol 1: Suzuki Coupling for the Synthesis of Aryl/Heteroaryl-2,3-dimethoxypyrazines

The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] This protocol can be used to introduce various aryl and heteroaryl moieties to the pyrazine core, which are expected to significantly influence the flavor profile.

Reaction Scheme:

G cluster_reaction PyrazineBr This compound Plus1 + PyrazineBr->Plus1 BoronicAcid R-B(OH)₂ Plus1->BoronicAcid Arrow Pd Catalyst, Base ───────────> BoronicAcid->Arrow PyrazineR 5-R-2,3-dimethoxypyrazine Arrow->PyrazineR Plus2 + PyrazineR->Plus2 Byproduct HBr + B(OH)₃ Plus2->Byproduct

Caption: Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Organoleptic Properties: The introduction of different aryl groups is expected to modulate the flavor profile. For example, a phenyl group may impart a nutty or roasted character, while a furan or thiophene group could introduce savory or meaty notes.

Protocol 2: Sonogashira Coupling for the Synthesis of Alkynyl-2,3-dimethoxypyrazines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyrazines.[2]

Reaction Scheme:

G cluster_reaction PyrazineBr This compound Plus1 + PyrazineBr->Plus1 Alkyne R-C≡CH Plus1->Alkyne Arrow Pd/Cu Catalyst, Base ──────────────> Alkyne->Arrow PyrazineAlkyne 5-(R-C≡C)-2,3-dimethoxypyrazine Arrow->PyrazineAlkyne Plus2 + PyrazineAlkyne->Plus2 Byproduct HBr Plus2->Byproduct

Caption: Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • Dissolve this compound, the terminal alkyne, the palladium catalyst, and the copper(I) co-catalyst in the solvent in a reaction vessel.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the base and stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Expected Organoleptic Properties: Alkynyl pyrazines may possess unique aromatic profiles. The nature of the 'R' group on the alkyne will be a key determinant of the final flavor, potentially leading to spicy, floral, or even metallic notes.

Protocol 3: Heck Coupling for the Synthesis of Alkenyl-2,3-dimethoxypyrazines

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This allows for the introduction of vinyl groups and other unsaturated moieties.

Reaction Scheme:

G cluster_reaction PyrazineBr This compound Plus1 + PyrazineBr->Plus1 Alkene CH₂=CHR Plus1->Alkene Arrow Pd Catalyst, Base ───────────> Alkene->Arrow PyrazineAlkene 5-(CH=CHR)-2,3-dimethoxypyrazine Arrow->PyrazineAlkene Plus2 + PyrazineAlkene->Plus2 Byproduct HBr Plus2->Byproduct

Caption: Heck cross-coupling reaction.

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 2 equivalents)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • Combine this compound, the palladium catalyst, the phosphine ligand, and the base in a reaction vessel.

  • Purge with an inert gas.

  • Add the degassed solvent and the alkene.

  • Heat the mixture to 80-120 °C and stir until the reaction is complete as indicated by TLC or GC-MS.

  • Cool the reaction mixture and filter to remove any solids.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify the resulting alkenylpyrazine by column chromatography.

Expected Organoleptic Properties: The introduction of an alkenyl group can lead to a variety of flavor notes. Depending on the substituent on the alkene, flavors ranging from green and fruity to fatty and waxy could be achieved.

Anticipated Flavor Profiles of 2,3-Dimethoxypyrazine Derivatives

The sensory characteristics of the synthesized pyrazine derivatives will be a combination of the inherent properties of the pyrazine core, the influence of the methoxy groups, and the contribution of the newly introduced substituent.

Substituent ClassPotential Flavor ContributionExample Notes
Alkyl Nutty, roasted, earthyPeanut, coffee, cocoa
Aryl Roasted, nutty, woody, spicyToasted bread, almond, clove
Alkynyl Aromatic, spicy, floralAnise, cinnamon, rose
Alkenyl Green, fruity, fattyGreen bell pepper, apple, olive oil
Heteroaryl Savory, meaty, sulfuraceousRoasted meat, mushroom, garlic

Note: The methoxy groups are likely to contribute a persistent "green" or vegetative undertone to the overall flavor profile.[4]

Quantitative Analysis of Synthesized Flavor Compounds

To evaluate the efficacy of the synthesis and to characterize the final products, a robust analytical methodology is required.

Analytical Workflow:

G Crude Product Crude Product Purification Column Chromatography Crude Product->Purification Purified Compound Purified Compound Purification->Purified Compound Structural Elucidation NMR, MS Purified Compound->Structural Elucidation Purity Assessment GC-FID, HPLC Purified Compound->Purity Assessment Organoleptic Evaluation Sensory Panel Purity Assessment->Organoleptic Evaluation Odor Threshold Determination Odor Threshold Determination Organoleptic Evaluation->Odor Threshold Determination

Caption: Analytical workflow for flavor compound characterization.

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) for identification and Gas Chromatography-Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) for quantification should be employed. For the determination of flavor impact, sensory analysis by a trained panel is essential to determine odor and taste thresholds and to provide descriptive analysis of the flavor profiles.

Conclusion

This compound is a promising and versatile intermediate for the synthesis of a wide array of novel flavor compounds. Through the application of modern cross-coupling reactions such as Suzuki, Sonogashira, and Heck, a diverse library of substituted 2,3-dimethoxypyrazines can be generated. The resulting compounds are expected to possess unique and complex flavor profiles, making them valuable targets for the flavor and fragrance industry, as well as for researchers in food science and drug development. The protocols and data presented in these application notes provide a solid foundation for the exploration of this exciting area of flavor chemistry.

References

Application Notes and Protocols for the Functionalization of 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 5-Bromo-2,3-dimethoxypyrazine, a versatile building block in the synthesis of novel compounds for drug discovery and development. The pyrazine core is a key pharmacophore in numerous biologically active molecules, and the methodologies described herein enable the introduction of a wide range of substituents at the 5-position, facilitating the exploration of structure-activity relationships (SAR).[1][2]

Introduction

Substituted pyrazines exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The functionalization of this compound via modern cross-coupling reactions and lithiation techniques offers a robust platform for the synthesis of diverse chemical libraries. This document outlines detailed experimental procedures for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions, as well as a protocol for lithiation and subsequent electrophilic trapping.

Key Functionalization Reactions

A variety of palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of this compound. These methods are generally characterized by their mild reaction conditions and broad functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the bromopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base.[3][4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (5)K₂CO₃1,4-Dioxane/H₂O901680-90
33-Thiopheneboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃DME/H₂O85875-85

Yields are based on reactions with analogous aryl bromides and may vary for this compound.[4][5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6][7] This reaction is instrumental in the synthesis of arylalkynes.[6]

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF80690-95
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtToluene701285-90
3Propargyl alcoholPd(dppf)Cl₂ (4)CuI (8)PiperidineTHFRT2480-88

Yields are based on reactions with analogous aryl bromides and may vary for this compound.[6][8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling this compound with a primary or secondary amine.[9][10] This reaction is of great importance in the synthesis of arylamines.[10]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101885-95
2MorpholinePd(OAc)₂ (3)BINAP (5)NaOtBuToluene1002480-90
3BenzylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH901688-96

Yields are based on reactions with analogous aryl bromides and may vary for this compound.[5][10]

Stille Coupling

The Stille coupling involves the reaction of this compound with an organostannane reagent, providing another efficient route to C-C bond formation.[11][12]

Table 4: Representative Conditions for Stille Coupling of Aryl Bromides

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene1101280-90
2Tributyl(phenyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-THF901685-95
32-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (4)-CuINMP80875-85

Yields are based on reactions with analogous aryl bromides and may vary for this compound.[13][14]

Lithiation and Electrophilic Trapping

Direct deprotonation of the pyrazine ring or lithium-halogen exchange can generate a nucleophilic organolithium species, which can then be trapped with various electrophiles.[12]

Table 5: Representative Conditions for Lithiation and Electrophilic Trapping

EntryLithiation ReagentTrapping ElectrophileSolventTemp (°C)Time (h)Yield (%)
1n-BuLiDMFTHF-78160-70
2LDABenzaldehydeTHF-78255-65
3s-BuLi/TMEDATMSClHexane0170-80

Yields are based on reactions with analogous heterocyclic systems and may vary for this compound.[2][15]

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.03 equiv)

  • SPhos (0.06 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.03 mmol), SPhos (0.06 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add toluene (5 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Cool the reaction to room temperature and pour into a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add the amine (1.2 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.[10]

Protocol 4: Stille Coupling

Materials:

  • This compound

  • Organostannane (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous toluene

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (5 mL) followed by the organostannane (1.1 mmol).

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 5: Lithiation and Electrophilic Trapping

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) (1.1 equiv) in hexanes

  • Electrophile (e.g., DMF, 1.5 equiv)

  • Anhydrous THF

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried Schlenk flask under nitrogen.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol) dropwise and stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., DMF, 1.5 mmol) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

The general workflow for the synthesis and screening of novel pyrazine derivatives is outlined below. This process begins with the functionalization of the pyrazine core, followed by purification, characterization, and biological evaluation.

G cluster_synthesis Synthesis cluster_screening Screening Start Start Functionalization Functionalization of This compound Start->Functionalization Workup Reaction Work-up Functionalization->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Biological Screening Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., Dose-Response) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: General workflow for synthesis and screening of pyrazine derivatives.

Signaling Pathway

Functionalized pyrazine derivatives have been identified as potent inhibitors of various protein kinases and other enzymes involved in cellular signaling.[16] For instance, imidazo[1,2-a]pyrazine derivatives act as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway.[17][18] Inhibition of ENPP1 enhances the innate immune response to cancer.[17][18]

G cluster_pathway cGAS-STING Signaling Pathway Cytosolic_dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzes TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN induces transcription Immune_Response Antitumor Immune Response Type_I_IFN->Immune_Response Pyrazine_Derivative Pyrazine Derivative (e.g., Imidazo[1,2-a]pyrazine) Pyrazine_Derivative->ENPP1 inhibits

Caption: Inhibition of ENPP1 by a pyrazine derivative in the cGAS-STING pathway.

References

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-2,3-dimethoxypyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reaction yields in the synthesis of 5-Bromo-2,3-dimethoxypyrazine.

Frequently Asked Questions (FAQs)

Q1: What is a typical reaction pathway for the synthesis of this compound?

A common and effective method involves a two-step process:

  • Synthesis of the precursor, 2,3-dimethoxypyrazine: This is often achieved by the nucleophilic substitution of 2,3-dichloropyrazine with sodium methoxide.

  • Bromination of 2,3-dimethoxypyrazine: The precursor is then brominated to yield the final product. A common brominating agent for this step is N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

Q2: What is considered a "low" yield for this reaction?

While yields can vary based on the specific protocol and scale, a yield significantly below 70-80% for the bromination step might indicate underlying issues with the reaction conditions, reagents, or work-up procedure.

Q3: Can the purity of the starting material, 2,3-dimethoxypyrazine, affect the yield of the bromination reaction?

Absolutely. Impurities in the 2,3-dimethoxypyrazine starting material can lead to the formation of unwanted side products, consume the brominating agent, and complicate the purification process, all of which can contribute to a lower isolated yield of the desired this compound. It is crucial to start with a pure precursor for optimal results.

Troubleshooting Guides

This section addresses specific issues that can lead to low reaction yields.

Issue 1: Low or No Conversion of 2,3-dimethoxypyrazine

Possible Causes:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if not stored properly.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

  • Poor Quality Solvent: The presence of water or other impurities in the solvent can interfere with the reaction.

Solutions:

ParameterRecommended Action
Brominating Agent Use a fresh, high-purity batch of NBS. Consider recrystallizing older batches of NBS if purity is a concern.
Reaction Conditions Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-50 °C) may be beneficial.
Solvent Use anhydrous acetonitrile to minimize side reactions.
Issue 2: Formation of Multiple Products (Side Reactions)

Possible Causes:

  • Over-bromination: The pyrazine ring is activated by the two methoxy groups, making it susceptible to the addition of more than one bromine atom.

  • Side reactions involving impurities: Impurities in the starting material or solvent can lead to the formation of various byproducts.

Solutions:

ParameterRecommended Action
Stoichiometry Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.1 equivalents) of NBS is often sufficient. Adding the NBS portion-wise can also help to control the reaction and minimize over-bromination.
Starting Material Purity Purify the 2,3-dimethoxypyrazine precursor by distillation or column chromatography before use.
Reaction Temperature Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to improve the selectivity of the bromination and reduce the formation of side products.
Issue 3: Difficulty in Product Isolation and Purification

Possible Causes:

  • Incomplete reaction: A mixture of starting material and product can be difficult to separate.

  • Formation of closely related side products: Byproducts with similar polarities to the desired product can co-elute during chromatography.

  • Emulsion formation during work-up: This can lead to loss of product.

Solutions:

StepRecommended Action
Reaction Monitoring Ensure the reaction has gone to completion using TLC or GC-MS before proceeding with the work-up.
Purification Column chromatography on silica gel is a common and effective method for purifying this compound.[1] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the product from impurities.
Work-up If emulsions form during aqueous extraction, adding a small amount of brine can help to break the emulsion.

Experimental Protocols

Protocol 1: Synthesis of 2,3-dimethoxypyrazine from 2,3-dichloropyrazine

This procedure is adapted from the general principle of nucleophilic aromatic substitution on chloropyrazines.

Materials:

  • 2,3-Dichloropyrazine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • Anhydrous Toluene

Procedure:

  • To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol, add 2,3-dichloropyrazine (1.0 equivalent).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,3-dimethoxypyrazine by vacuum distillation or column chromatography on silica gel.

Protocol 2: Bromination of 2,3-dimethoxypyrazine

This protocol is based on the bromination of activated aromatic systems using NBS.

Materials:

  • 2,3-dimethoxypyrazine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

Procedure:

  • Dissolve 2,3-dimethoxypyrazine (1.0 equivalent) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature while stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Pathway 2,3-Dichloropyrazine 2,3-Dichloropyrazine 2,3-Dimethoxypyrazine 2,3-Dimethoxypyrazine 2,3-Dichloropyrazine->2,3-Dimethoxypyrazine Nucleophilic Substitution Sodium Methoxide Sodium Methoxide Sodium Methoxide->2,3-Dimethoxypyrazine This compound This compound 2,3-Dimethoxypyrazine->this compound Bromination N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Reaction Yield Cause1 Impure Starting Material Low_Yield->Cause1 Cause2 Suboptimal Reaction Conditions Low_Yield->Cause2 Cause3 Inefficient Purification Low_Yield->Cause3 Sol1 Purify Precursor Cause1->Sol1 Sol2 Verify Reagent Purity Cause1->Sol2 Sol3 Optimize Temp. & Time Cause2->Sol3 Sol4 Use Anhydrous Solvent Cause2->Sol4 Sol5 Optimize Chromatography Cause3->Sol5

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Suzuki Coupling of 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-Bromo-2,3-dimethoxypyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The most prevalent side reactions include:

  • Protodeborylation: The cleavage of the C-B bond in the boronic acid or ester, which is replaced by a C-H bond. This is a significant issue as it consumes the boronic acid, reducing the yield of the desired product.[1][2]

  • Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl compound. This side reaction reduces the yield of the intended cross-coupled product and complicates purification.[3][4]

  • Dehalogenation: The removal of the bromine atom from this compound, leading to the formation of 2,3-dimethoxypyrazine.

Q2: Why is this compound susceptible to particular side reactions?

A2: As an electron-deficient heteroaromatic halide, this compound is generally a good substrate for Suzuki coupling. However, the electron-withdrawing nature of the pyrazine ring can influence the stability of intermediates in the catalytic cycle. Furthermore, issues often arise from the boronic acid coupling partner, especially if it is also electron-deficient or a heteroaromatic boronic acid, which are prone to protodeborylation.[2][5]

Q3: How can I detect the formation of side products in my reaction mixture?

A3: You can identify side products by analyzing the crude reaction mixture using techniques such as LC-MS, GC-MS, or NMR spectroscopy.[2] The key is to look for masses or signals corresponding to the homocoupled boronic acid, the protonated boronic acid (protodeborylation product), and 2,3-dimethoxypyrazine (dehalogenation product).

Troubleshooting Guide

Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Protodeborylation

Symptoms:

  • Presence of a significant amount of the arene/heteroarene derived from the boronic acid (Ar-H).

  • Unreacted this compound may still be present.

  • Lower than expected yield of the target molecule.

Root Causes & Solutions:

CauseRecommended Action
High Reaction Temperature or Prolonged Reaction Time Decrease the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. High temperatures can accelerate protodeborylation.[2]
Inappropriate Base The choice and strength of the base are critical. Both acid- and base-catalyzed protodeborylation can occur.[2] Consider using a milder base like KF or Cs₂CO₃. If using a strong base like K₃PO₄, ensure anhydrous conditions if possible, as water can facilitate this side reaction.
Presence of Water While some water is often necessary for Suzuki couplings, excess water can promote protodeborylation. Try using a carefully controlled amount of water or consider anhydrous conditions with specific catalyst/ligand systems.
Susceptible Boronic Acid Electron-deficient and heteroaromatic boronic acids are particularly prone to protodeborylation.[2][5] Using the corresponding boronic ester (e.g., pinacol ester) can improve stability.[6]
Issue 2: Formation of Homocoupled Boronic Acid Byproduct

Symptoms:

  • A significant peak corresponding to the symmetrical biaryl of the boronic acid is observed in the analysis of the crude product.

  • Reduced yield of the desired cross-coupled product.

Root Causes & Solutions:

CauseRecommended Action
Presence of Oxygen Oxygen can mediate the homocoupling of boronic acids.[4][7] Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) Precatalyst Pd(II) salts can directly react with the boronic acid to form the homocoupled product.[4] While Pd(II) precatalysts are common, ensuring efficient reduction to the active Pd(0) species is crucial. The addition of a mild reducing agent can sometimes mitigate this.
High Catalyst Loading While counterintuitive, in some cases, a higher than necessary catalyst loading might contribute to side reactions. Optimize the catalyst loading to the lowest effective concentration.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 1-3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC, LC-MS, or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_solutions Solutions start Low Yield or Impure Product check_sm Check Starting Materials: - Purity of this compound - Quality of boronic acid start->check_sm analyze_crude Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) check_sm->analyze_crude protodeborylation Protodeborylation Detected? analyze_crude->protodeborylation homocoupling Homocoupling Detected? analyze_crude->homocoupling dehalogenation Dehalogenation Detected? analyze_crude->dehalogenation optimize_conditions Optimize General Conditions: - Temperature - Reaction Time - Solvent protodeborylation->optimize_conditions No solution_proto Adjust Base Use Boronic Ester Control Water Content protodeborylation->solution_proto Yes homocoupling->optimize_conditions No solution_homo Thoroughly Degas Optimize Catalyst homocoupling->solution_homo Yes dehalogenation->optimize_conditions No solution_dehalo Use Milder Base Lower Temperature dehalogenation->solution_dehalo Yes

Caption: Troubleshooting workflow for Suzuki coupling side reactions.

Suzuki_Cycle_Side_Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex1 R1-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation [R2-B(OH)3]- pd_complex2 R1-Pd(II)L_n-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Desired Product) reductive_elimination->product boronic_acid R2-B(OH)2 protodeborylation Protodeborylation boronic_acid->protodeborylation homocoupling Homocoupling boronic_acid->homocoupling protodeborylated_product R2-H protodeborylation->protodeborylated_product homocoupled_product R2-R2 homocoupling->homocoupled_product

References

Technical Support Center: Purification of 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-bromo-2,3-dimethoxypyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of this compound?

A1: The impurity profile can vary depending on the synthetic route, but common impurities may include:

  • Unreacted 2,3-dimethoxypyrazine: Incomplete bromination can lead to the presence of the starting material.

  • Di-brominated pyrazines: Over-bromination can result in the formation of di-bromo-2,3-dimethoxypyrazine isomers.

  • Positional isomers: Depending on the reaction conditions, small amounts of other bromo-dimethoxypyrazine isomers might be formed.

  • Residual brominating agent and byproducts: For example, if N-bromosuccinimide (NBS) is used, residual succinimide may be present.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for compounds like this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities. For mixtures with significantly different polarities, column chromatography is often the preferred method. If the crude product is a solid with a high percentage of the desired compound, recrystallization can be a very efficient method to obtain high-purity material.

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide good separation between your target compound and impurities on a Thin Layer Chromatography (TLC) plate. A general guideline is to aim for an Rf (retention factor) value of 0.2-0.4 for the desired compound. For moderately polar compounds like this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. You should test various ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) by TLC to find the optimal separation.

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. Here are some troubleshooting steps:

  • Re-dissolve the oil: Heat the solution to completely re-dissolve the oil.

  • Add more solvent: Add a small amount of the hot solvent to decrease the saturation of the solution.

  • Slow cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling often promotes oiling.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.

  • Use a mixed solvent system: If a single solvent is problematic, a two-solvent system (one in which the compound is soluble and one in which it is less soluble) can be effective.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after column chromatography 1. Compound is too soluble in the eluent. 2. Compound is irreversibly adsorbed onto the silica gel. 3. Improper fraction collection.1. Use a less polar solvent system. 2. Consider using a different stationary phase like alumina. For basic compounds like pyrazines, adding a small amount of a tertiary amine (e.g., 1% triethylamine) to the eluent can prevent streaking and strong adsorption.[3] 3. Monitor the elution closely using TLC and collect smaller fractions.
Co-elution of impurities during column chromatography The polarity of the impurity is very similar to the product.1. Use a shallower solvent gradient or run the column isocratically with a solvent system that provides the best separation on TLC. 2. Try a different solvent system (e.g., dichloromethane/hexanes). 3. Consider a different stationary phase (e.g., alumina).
Poor recovery from recrystallization 1. Too much solvent was used. 2. The compound is too soluble in the chosen solvent even at low temperatures. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Try a different solvent or a mixed-solvent system. 3. Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Presence of starting material (2,3-dimethoxypyrazine) in the final product Incomplete reaction.Re-subject the material to the bromination conditions or purify using column chromatography, as the starting material is likely less polar than the brominated product.
Product appears as a dark oil instead of a solid Presence of polymeric or highly colored impurities.An initial purification by passing a solution of the crude product through a short plug of silica gel can remove baseline impurities. Follow this with a more rigorous purification like column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need optimization.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate).

    • Visualize the spots under UV light.

    • Select the solvent system that gives an Rf value of approximately 0.2-0.4 for the product and good separation from impurities.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.

    • Pour the slurry into the column and gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Wash the column with the eluent until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or flasks.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, or mixtures like ethanol/water) to each tube.

    • A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven.

Quantitative Data Summary

The following table provides typical parameters for the purification of brominated heterocyclic compounds, which can be used as a starting point for this compound.

Parameter Column Chromatography Recrystallization
Stationary Phase Silica Gel (230-400 mesh)N/A
Mobile Phase (Eluent) Hexanes/Ethyl Acetate mixturesEthanol, Methanol, Isopropanol, or mixed solvent systems (e.g., Ethanol/Water)
Typical Purity Achieved 95-99%>99%
Expected Yield 50-80%70-90%
TLC Rf Target ~0.2-0.4N/A

Visualizations

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Method cluster_end Final Product Start Crude this compound TLC Perform TLC Analysis Start->TLC Initial Assessment Decision Choose Purification Method TLC->Decision ColChrom Column Chromatography Decision->ColChrom Complex Mixture Recryst Recrystallization Decision->Recryst Relatively Pure Solid Analysis Purity Analysis (HPLC, NMR) ColChrom->Analysis Recryst->Analysis PureProduct Pure Product (>98%) Analysis->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Attempting Recrystallization Problem Product 'Oils Out'? Start->Problem Solution1 Re-heat solution Problem->Solution1 Yes Success Crystals Form Problem->Success No Solution2 Add more hot solvent Solution1->Solution2 Solution3 Cool slowly Solution2->Solution3 Solution4 Scratch flask / Add seed crystal Solution3->Solution4 Failure Still Oiling Out Solution4->Failure ChangeSolvent Change solvent or use mixed-solvent system Failure->ChangeSolvent ChangeSolvent->Start

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-2,3-dimethoxypyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalytic cross-coupling reactions with 5-Bromo-2,3-dimethoxypyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound resulting in a low yield?

Low yields can stem from several factors. The most common issues include inappropriate catalyst system selection, catalyst inhibition by the pyrazine nitrogen, suboptimal reaction conditions (temperature, solvent, base), or the presence of impurities.[1][2][3] The electron-rich nature of the 2,3-dimethoxypyrazine ring can also influence catalyst activity.[4]

Q2: What are the most common side reactions observed, and how can they be minimized?

Common side reactions include:

  • Protodeboronation (in Suzuki reactions): Cleavage of the boronic acid/ester. This can be minimized by using anhydrous conditions, choosing a suitable base like KF, or using more stable trifluoroborate salts.[2]

  • Dehalogenation: Replacement of the bromine atom with hydrogen. This may be suppressed by adjusting the ligand, base, or lowering the reaction temperature.[2][5]

  • Homocoupling: Dimerization of the boronic acid (Suzuki) or alkyne (Sonogashira). For Suzuki reactions, ensuring a strictly inert atmosphere and slow addition of the boronic acid can help.[5] For Sonogashira reactions, employing a copper-free protocol is the most effective solution.[2][6]

  • Catalyst Decomposition: Formation of inactive palladium black. This often occurs at excessively high temperatures.[1]

Q3: What is a typical starting catalyst loading for these reactions?

For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point.[2] For highly optimized systems, this can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher loading of up to 10 mol% may be necessary to achieve a reasonable yield.[2]

Q4: How do the methoxy groups on the pyrazine ring affect the reaction?

The two electron-donating methoxy groups make the this compound substrate electron-rich. This can affect the oxidative addition step in the catalytic cycle. While electron-rich halides can be less reactive, the pyrazine nitrogens also play a significant electronic role. The choice of an appropriate, often electron-rich and bulky, phosphine ligand is crucial to facilitate the reaction.[4]

Troubleshooting Guides

Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling
  • Question: I am not observing any significant product formation in my Suzuki-Miyaura reaction with this compound. What should I check first?

  • Answer:

    • Verify the Catalyst System: The choice of palladium source and ligand is critical. For electron-rich heteroaromatics, standard catalysts may be inefficient.[3] Consider using a pre-catalyst with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[2]

    • Check the Base: The base is crucial for the transmetalation step.[3] Ensure you are using an appropriate and sufficiently strong base. K₃PO₄ or Cs₂CO₃ are often effective choices.[5] The base must be anhydrous if the reaction is sensitive to water.

    • Ensure an Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[7] Ensure all solvents and the reaction vessel have been thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.[2][5]

    • Assess Reagent Quality: Boronic acids can degrade over time. Use high-purity reagents and consider using more stable boronic esters (e.g., pinacol esters).[5]

Problem 2: Catalyst Deactivation or Decomposition
  • Question: My reaction starts but then stalls, and I observe the formation of a black precipitate. What is happening and how can I prevent it?

  • Answer: The formation of a black precipitate is likely palladium black, indicating your catalyst has decomposed and is no longer active.[1]

    • Possible Cause: The reaction temperature may be too high, leading to thermal degradation of the catalyst.

    • Solution: Screen a range of lower temperatures (e.g., 80-100 °C) and potentially increase the reaction time.[8]

    • Possible Cause: The pyrazine nitrogen atoms can coordinate to the palladium center, poisoning the catalyst.[3]

    • Solution: Employing a ligand with greater steric bulk can shield the palladium center and prevent this inhibitory coordination.[9] Ligands like XPhos or SPhos are designed for this purpose.

    • Possible Cause: Impurities in reagents or solvents can act as catalyst poisons.

    • Solution: Use high-purity, anhydrous, and degassed solvents and reagents.[5]

Problem 3: Low Yield in Buchwald-Hartwig Amination
  • Question: My Buchwald-Hartwig amination of this compound is giving a poor yield. What parameters should I optimize?

  • Answer:

    • Ligand Screening: The ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands are generally preferred.[9] Consider screening ligands like Xantphos, BINAP, or dppf.[9]

    • Base Selection: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[8] However, these can be incompatible with sensitive functional groups.[10] Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective alternatives, though they may require higher temperatures or longer reaction times.[3]

    • Solvent Choice: Toluene and 1,4-dioxane are common solvents. Ensure they are anhydrous and degassed.[9]

    • Temperature Optimization: A temperature screen, typically from 80 °C to 120 °C, is recommended to find the optimal balance between reaction rate and catalyst stability.[8]

Data Presentation

Table 1: Typical Catalyst Loading and Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles [2][5]

ParameterRecommended RangeNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pre-catalysts like Pd(OAc)₂ require in-situ formation of the active Pd(0) species.
Catalyst Loading 1 - 5 mol%Start with 2-3 mol% for initial screening. Can be lowered for optimized reactions.
Ligand PPh₃, SPhos, XPhos, RuPhosBulky, electron-rich ligands are often superior for electron-rich heteroaromatics.
Ligand to Pd Ratio 1:1 to 4:1Typically 2:1 for monodentate ligands.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Use 2-3 equivalents. Must be anhydrous for sensitive substrates.
Solvent 1,4-Dioxane/Water, Toluene/Water, THF/WaterA co-solvent system often improves solubility and reaction rate.
Temperature 80 - 110 °CHigher temperatures may be needed but increase the risk of catalyst decomposition.

Table 2: Typical Catalyst Loading and Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles [8][9]

ParameterRecommended RangeNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-formed palladium-ligand complexes (precatalysts) are often more reliable.
Catalyst Loading 1 - 5 mol%Lower loadings are possible with highly active precatalysts.
Ligand Xantphos, BINAP, XPhos, RuPhosChoice is highly dependent on the specific amine and aryl halide.
Ligand to Pd Ratio 1:1 to 2:1Depends on the specific ligand and palladium source.
Base NaOt-Bu, LHMDS, Cs₂CO₃, K₃PO₄Use 1.2-2.0 equivalents. Strong bases are common, but weaker bases may be needed for sensitive substrates.
Solvent Toluene, 1,4-Dioxane, THFMust be anhydrous and degassed.
Temperature 80 - 120 °CReaction times can range from a few hours to 24 hours.

Table 3: Typical Catalyst Loading and Conditions for Sonogashira Coupling of Bromo-Heterocycles [1][6]

ParameterRecommended RangeNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(0) sources are common.
Catalyst Loading 1 - 5 mol%-
Copper Co-catalyst CuI1 - 10 mol%. Copper-free protocols exist to avoid alkyne homocoupling.
Ligand PPh₃Often used in conjunction with the palladium source.
Base Et₃N, Piperidine, DIPAActs as both a base and often as the solvent.
Solvent THF, DMFUsed when the amine base is not the solvent.
Temperature Room Temperature to 100 °CMild conditions are often sufficient.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific substrate combination.[2][5]

  • Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three to five times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization cluster_prep Preparation cluster_screen Screening & Optimization cluster_analysis Analysis & Workup start Define Reaction: This compound + Coupling Partner setup Setup Reaction under Inert Gas: - Dry Glassware - Degassed Solvents start->setup initial_screen Initial Catalyst Screen (e.g., 2-3 mol% Pd) - Vary Ligand (XPhos, SPhos) - Vary Base (K3PO4, Cs2CO3) setup->initial_screen monitor Monitor Reaction (TLC, LC-MS) initial_screen->monitor Analyze Yield temp_screen Temperature Screen (e.g., 80°C, 100°C, 120°C) temp_screen->monitor loading_opt Catalyst Loading Optimization - Decrease loading (e.g., 1%, 0.5%) - Increase if necessary (e.g., 5%) loading_opt->monitor monitor->temp_screen If yield is low monitor->loading_opt Once Temp is Optimal workup Workup & Purification (Extraction, Chromatography) monitor->workup Reaction Complete analysis Characterize Product (NMR, MS) workup->analysis

Caption: Workflow for optimizing catalyst loading in cross-coupling reactions.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield Reactions start Low or No Yield Observed check_catalyst Is the Catalyst System Appropriate? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Solution: - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, Xantphos) - Use a reliable Pd pre-catalyst check_catalyst->solution_catalyst No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes solution_conditions Solution: - Screen different bases (K3PO4, Cs2CO3, NaOtBu) - Optimize temperature (80-120°C) - Change solvent check_conditions->solution_conditions No check_atmosphere Is the Atmosphere Inert? check_reagents->check_atmosphere Yes solution_reagents Solution: - Use fresh, high-purity reagents - Use anhydrous/degassed solvents - Consider boronic esters check_reagents->solution_reagents No solution_atmosphere Solution: - Thoroughly degas solvents - Use freeze-pump-thaw cycles - Maintain positive Ar/N2 pressure check_atmosphere->solution_atmosphere No

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Catalytic_Cycle_Components Key Components in a Palladium Cross-Coupling Reaction ArylHalide This compound (Electrophile) Product Coupled Product ArylHalide->Product CouplingPartner Coupling Partner (Nucleophile) - Boronic Acid (Suzuki) - Amine (Buchwald-Hartwig) - Alkyne (Sonogashira) CouplingPartner->Product Pd_Source Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3) Pd_Source->Product Catalyzes Ligand Ligand (e.g., XPhos, SPhos) Ligand->Product Enables Base Base (e.g., K3PO4, NaOtBu) Base->Product Activates Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product Mediates

Caption: Logical relationship of key components in a catalytic cross-coupling.

References

5-Bromo-2,3-dimethoxypyrazine stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Bromo-2,3-dimethoxypyrazine?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light, moisture, and incompatible substances such as strong oxidizing agents.

Q2: My this compound has changed color. Is it still usable?

A2: A change in color can indicate degradation or the presence of impurities. Before use, it is highly recommended to re-analyze the material using techniques like NMR, LC-MS, or melting point determination to confirm its purity and structural integrity. If significant degradation is observed, the product should be discarded.

Q3: Is this compound sensitive to light or air?

A3: While specific data is unavailable, many brominated and heterocyclic compounds exhibit sensitivity to light and air (oxidation). It is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber or opaque vial to minimize exposure to light.

Q4: What are potential degradation pathways for this compound?

A4: Without specific studies, potential degradation pathways are speculative. However, for a molecule like this compound, possible degradation routes could include hydrolysis of the methoxy groups, particularly under acidic or basic conditions, or debromination, which may be initiated by light or certain catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue 1: Low or No Product Yield

  • Possible Cause 1: Reagent Purity: The starting material, this compound, may have degraded.

    • Solution: Confirm the purity of the starting material before starting the reaction. If necessary, purify the compound by recrystallization or chromatography.

  • Possible Cause 2: Reaction Conditions: The reaction may be sensitive to residual moisture or atmospheric oxygen.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere.

  • Possible Cause 3: Incorrect Stoichiometry: Inaccurate measurement of reagents.

    • Solution: Double-check all calculations and ensure accurate weighing and transfer of all materials.

Issue 2: Unexpected Side Products

  • Possible Cause 1: Competing Reaction Pathways: The reaction conditions may favor an unintended reaction. For instance, the bromine atom could participate in side reactions.

    • Solution: Adjust reaction parameters such as temperature, solvent, or catalyst to favor the desired pathway. A thorough literature search on similar substrates can provide insights.

  • Possible Cause 2: Product Instability: The desired product might be unstable under the reaction or work-up conditions.

    • Solution: Test the stability of your purified product under the reaction conditions (e.g., by TLC analysis of the product in the presence of the workup reagents).[1] If instability is confirmed, modify the work-up procedure to be milder (e.g., avoid strong acids or bases).[1]

Issue 3: Difficulty in Product Isolation

  • Possible Cause 1: Product Solubility: The product may be soluble in the aqueous layer during extraction.

    • Solution: Analyze the aqueous layer by TLC or LC-MS. If the product is present, consider using a different extraction solvent or a continuous extraction method.

  • Possible Cause 2: Volatility: The product may be volatile and lost during solvent removal.

    • Solution: Use a rotary evaporator with care, possibly at a lower temperature and pressure. Check the solvent in the rotovap trap for your product.[1]

Data Summary

The following table summarizes general storage and handling recommendations for brominated heterocyclic compounds based on available safety data sheets.

ParameterRecommendationRationale
Temperature Cool, ambient temperaturePrevents thermal degradation.
Atmosphere Dry, inert (e.g., Nitrogen, Argon)Minimizes hydrolysis and oxidation.
Light Store in the dark (amber vials)Prevents photolytic degradation.
Container Tightly sealed containerPrevents contamination and exposure to moisture/air.
Incompatibilities Strong oxidizing agents, strong acids/basesAvoids potential hazardous reactions and degradation.

Experimental Protocols

Protocol: General Chemical Stability Assessment

This protocol provides a general framework for assessing the stability of this compound under various conditions. This is based on established guidelines for stability testing.[2][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mM).

  • Stress Conditions:

    • pH Stability: Dilute the stock solution into aqueous buffers of varying pH (e.g., pH 4, 7, and 9).[2]

    • Thermal Stability: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C) and at a control temperature (e.g., 4°C).

    • Photostability: Expose an aliquot of the stock solution to a standardized light source (as described in ICH Q1B guidelines) while keeping a control sample in the dark.

    • Oxidative Stability: Treat a sample with a dilute solution of an oxidizing agent (e.g., hydrogen peroxide).

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis:

    • Immediately after sampling, quench any reaction if necessary (e.g., by dilution or addition of a quenching agent).

    • Analyze all samples by a stability-indicating method, typically HPLC or LC-MS, to quantify the amount of remaining this compound and detect any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound against time for each condition. From this data, the degradation rate and half-life can be determined.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions Start Unexpected Experimental Result (e.g., low yield, impurity) Reagent Check Starting Material Purity Start->Reagent Is starting material pure? Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Reagent->Conditions Yes Purify Re-purify Starting Material Reagent->Purify No Procedure Examine Work-up & Purification Conditions->Procedure Conditions Seem Optimal Modify Modify Reaction Parameters Conditions->Modify Potential Issue Identified Optimize Optimize Isolation Protocol Procedure->Optimize Potential Issue Identified End Successful Outcome Procedure->End No Issues Found Purify->Conditions Modify->Procedure Optimize->End

Caption: A general workflow for troubleshooting unexpected experimental outcomes.

StabilityFactors cluster_factors Factors Influencing Stability cluster_degradation Potential Degradation Pathways Compound This compound (Chemical Stability) Temp Temperature Compound->Temp Light Light (UV/Vis) Compound->Light pH pH (Acid/Base) Compound->pH Oxygen Oxygen (Air) Compound->Oxygen Moisture Moisture (H₂O) Compound->Moisture Hydrolysis Hydrolysis Temp->Hydrolysis Photolysis Photodegradation Light->Photolysis Debromination Debromination Light->Debromination pH->Hydrolysis Oxidation Oxidation Oxygen->Oxidation Moisture->Hydrolysis

Caption: Factors affecting the stability of this compound.

References

Technical Support Center: Improving Selectivity in Reactions with 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,3-dimethoxypyrazine. The focus is on improving selectivity and overcoming common challenges in cross-coupling and nucleophilic substitution reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and potential side reactions encountered during the functionalization of this compound via common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling

Question 1: I am observing low yields and significant amounts of debrominated 2,3-dimethoxypyrazine in my Suzuki-Miyaura reaction. What are the potential causes and how can I minimize this side reaction?

Answer:

Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen. This can be a significant issue with electron-rich heteroaromatics like this compound. The primary causes include:

  • Reaction with a hydride source: The palladium(II) intermediate formed after oxidative addition may react with a hydride source before transmetalation with the boronic acid derivative can occur.

  • Catalyst choice: Some palladium catalysts or reaction conditions can favor this side reaction.

Troubleshooting Strategies:

ParameterRecommendationRationale
Catalyst System Use a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄.[1]This can be advantageous over in-situ generated Pd(0) from Pd(II) sources like Pd(OAc)₂, which may involve side reactions leading to hydride formation.[1]
Screen bulky, electron-rich phosphine ligands.[2][3]These ligands can stabilize the palladium center and promote the desired cross-coupling pathway over side reactions.[2]
Boronic Acid Reagent Use boronic esters (e.g., pinacol esters) instead of boronic acids.[2]Boronic esters are often more stable and less prone to side reactions like protodeboronation.[2]
Base Selection Use milder bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or KOH, especially in aqueous conditions.Strong bases can promote protodeboronation of the boronic acid, which can indirectly lead to hydrodehalogenation of the starting material.
Solvent Purity Ensure solvents are anhydrous and free from potential hydride sources.Contaminants in solvents can contribute to the undesired debromination.
Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures can help suppress side reactions.

Question 2: My Suzuki-Miyaura reaction is plagued by the homocoupling of my boronic acid reagent. What are the likely causes and solutions?

Answer:

Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen.[2] It can also be influenced by the catalyst system and reaction conditions.

Troubleshooting Strategies:

ParameterRecommendationRationale
Inert Atmosphere Rigorously degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen).[2]Oxygen facilitates the oxidative coupling of two boronic acid molecules.[2]
Catalyst Choice Using a direct Pd(0) source, such as Pd(PPh₃)₄, can mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[2]This avoids potential side reactions during the catalyst activation step.
Slow Addition Slowly add the boronic acid to the reaction mixture.[1]Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction.[1]
Use of Boronic Esters Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free boronic acids.[1]Increased stability of the boron reagent can suppress this side reaction.[1]
Reaction Temperature Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to suppress homocoupling.[1]Higher temperatures can sometimes promote side reactions.[1]
Buchwald-Hartwig Amination

Question 1: My Buchwald-Hartwig amination of this compound is giving low yields or failing completely. What are the most common reasons for this?

Answer:

Low or no yield in Buchwald-Hartwig amination reactions can stem from several factors, particularly with electron-rich and potentially coordinating heterocyclic substrates.

Troubleshooting Strategies:

ParameterRecommendationRationale
Catalyst and Ligand Choice The selection of the palladium source and the phosphine ligand is critical and substrate-dependent.[4] Sterically hindered and electron-rich ligands often promote higher catalytic activity.[4]For electron-rich pyrazines, bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.
Base Selection The strength and solubility of the base are crucial.[4] Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used.[4] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[4]The pKa of the amine and the sensitivity of the substrate should guide base selection.
Solvent Effects Aprotic, nonpolar solvents like toluene and dioxane are common.[4] Ensure the solvent is anhydrous and degassed.The choice of solvent impacts the solubility of reagents and the reaction rate.[4]
Reaction Temperature Typical reaction temperatures range from 80-100°C.[4] Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition or side reactions.[4]Optimization of temperature is key for this specific substrate.
Oxygen and Moisture Palladium(0) catalysts are sensitive to oxygen.[4] Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).[4]Oxygen can deactivate the catalyst.

Question 2: I am observing significant hydrodehalogenation (debromination) of my this compound during the Buchwald-Hartwig amination. How can I prevent this?

Answer:

Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination.[1] It can compete with the desired C-N bond formation, especially with certain substrates and reaction conditions, and is often caused by the presence of a hydride source.[1]

Troubleshooting Strategies:

ParameterRecommendationRationale
Base Selection If hydrodehalogenation is a problem, consider screening different bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate.[1]Some bases can also act as hydride donors.[1]
Ligand Choice The choice of ligand can influence the relative rates of reductive elimination (C-N bond formation) and hydrodehalogenation. Screening different ligands is recommended.A ligand that accelerates the reductive elimination step can outcompete the hydrodehalogenation pathway.
Amine Purity Ensure the amine is pure and free of impurities that could act as hydride sources.Impurities can lead to unwanted side reactions.
Stille Coupling

Question 1: My Stille coupling reaction with this compound is suffering from homocoupling of the organostannane reagent. What are the likely causes and solutions?

Answer:

Homocoupling of the organostannane is a major side reaction in Stille couplings.[5] This is often promoted by the presence of oxygen or by certain reaction conditions.

Troubleshooting Strategies:

ParameterRecommendationRationale
Inert Atmosphere Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.Oxygen can promote the homocoupling of the organostannane.
Catalyst Choice Pd(PPh₃)₄ is a commonly used and often effective catalyst.The choice of palladium source and ligand can influence the rates of the desired and undesired pathways.
Reaction Temperature Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to suppress homocoupling.[1]Higher temperatures can sometimes accelerate side reactions.[1]
Purity of Reagents Ensure that the organostannane reagent is pure and free of impurities that might promote side reactions.[1]Impurities can lead to unpredictable outcomes.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.[4]

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).[4]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[4]

  • Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene).[4] Then, add the amine (1.1-1.2 equiv.).[4]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110°C) and monitor the reaction progress by TLC, GC, or LC-MS.[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

General Protocol for Stille Coupling

This is a generalized procedure and requires optimization for specific substrates.[6][7]

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a dry, degassed solvent (e.g., DMF or toluene), add the organostannane reagent (1.1-1.2 equiv.).[6][7]

  • Inert Atmosphere: Degas the mixture with a stream of argon or nitrogen for 10-15 minutes.[6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir under an inert atmosphere.[6] Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The mixture can be quenched with H₂O and extracted with an organic solvent like EtOAc.[6] Alternatively, a saturated aqueous solution of KF can be added to precipitate the tin byproducts.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Visualizations

Suzuki_Miyaura_Troubleshooting Start Low Yield or Side Products in Suzuki Coupling? Check_Debromination Significant Debromination? Start->Check_Debromination Check_Homocoupling Significant Boronic Acid Homocoupling? Check_Debromination->Check_Homocoupling No Troubleshoot_Debromination Troubleshoot Debromination: - Use Pd(0) precatalyst - Use boronic esters - Screen milder bases - Lower temperature Check_Debromination->Troubleshoot_Debromination Yes Troubleshoot_Homocoupling Troubleshoot Homocoupling: - Rigorously degas - Slow addition of boronic acid - Use boronic esters - Lower temperature Check_Homocoupling->Troubleshoot_Homocoupling Yes Check_General General Low Yield? Check_Homocoupling->Check_General No Success Improved Selectivity and Yield Troubleshoot_Debromination->Success Troubleshoot_Homocoupling->Success Troubleshoot_General General Optimization: - Screen ligands (e.g., bulky, electron-rich) - Screen bases and solvents - Optimize temperature and reaction time - Check reagent purity Check_General->Troubleshoot_General Yes Troubleshoot_General->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Troubleshooting Start Low Yield or No Reaction in Buchwald-Hartwig? Check_Catalyst Screen Catalyst System: - Bulky, electron-rich ligands (e.g., biarylphosphines) - Different Pd precursors Start->Check_Catalyst Check_Base Optimize Base: - Screen strong, non-nucleophilic bases (NaOtBu, LiHMDS) - Consider weaker bases for sensitive substrates (Cs2CO3, K3PO4) Start->Check_Base Check_Conditions Optimize Conditions: - Ensure anhydrous/degassed solvent - Optimize temperature (80-110 °C) - Check amine purity Start->Check_Conditions Check_Debromination Debromination Side Reaction? Start->Check_Debromination Success Successful C-N Coupling Check_Catalyst->Success Check_Base->Success Check_Conditions->Success Troubleshoot_Debromination Address Debromination: - Screen alternative bases (e.g., LiHMDS, Cs2CO3) - Screen different ligands to accelerate C-N bond formation Check_Debromination->Troubleshoot_Debromination Yes Troubleshoot_Debromination->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Reaction_Selectivity_Logic Substrate This compound Desired_Reaction Desired Reaction Type Substrate->Desired_Reaction Suzuki Suzuki-Miyaura (C-C) Desired_Reaction->Suzuki Buchwald Buchwald-Hartwig (C-N) Desired_Reaction->Buchwald Stille Stille (C-C) Desired_Reaction->Stille SNAr SNAr (C-Nu) Desired_Reaction->SNAr Key_Parameters Key Parameters for Selectivity Suzuki->Key_Parameters Buchwald->Key_Parameters Stille->Key_Parameters SNAr->Key_Parameters Ligand Ligand Choice (Sterics/Electronics) Key_Parameters->Ligand Base Base Strength & Type Key_Parameters->Base Solvent Solvent Polarity & Purity Key_Parameters->Solvent Temperature Reaction Temperature Key_Parameters->Temperature Outcome Selective Functionalization Ligand->Outcome Base->Outcome Solvent->Outcome Temperature->Outcome

Caption: Key parameters influencing reaction selectivity.

References

Technical Support Center: Reaction Monitoring for 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 5-Bromo-2,3-dimethoxypyrazine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The content is tailored to researchers, scientists, and professionals in drug development.

For the purpose of providing specific and practical examples, this guide will focus on a common cross-coupling reaction: the Buchwald-Hartwig amination of this compound with morpholine to yield 4-(2,3-dimethoxypyrazin-5-yl)morpholine.

Reaction Scheme

reactant1 This compound catalyst Pd Catalyst, Base Toluene, Heat reactant1->catalyst reactant2 + Morpholine reactant2->catalyst product 4-(2,3-dimethoxypyrazin-5-yl)morpholine catalyst->product

Caption: Buchwald-Hartwig amination of this compound.

Compound Data for Reaction Monitoring

CompoundStructureMolecular Weight ( g/mol )PolarityExpected Rf (30% EtOAc/Hexane)Expected [M+H]⁺ (m/z)
This compound (Starting Material) Br-Pyrazine-OMe-OMe219.04[1]Less Polar~0.6219.0/221.0 (Isotopic pattern for Br)
4-(2,3-dimethoxypyrazin-5-yl)morpholine (Product) Morpholine-Pyrazine-OMe-OMe225.26More Polar~0.3226.1

Thin-Layer Chromatography (TLC) Monitoring

Frequently Asked Questions (FAQs) for TLC

Q1: What is a good starting solvent system for monitoring the reaction of this compound?

A good starting point for many organic reactions is a mixture of a non-polar and a moderately polar solvent. For this system, a 30% ethyl acetate in hexane solution is recommended. This mixture provides good separation for compounds of intermediate polarity.

Q2: How do I interpret the TLC plate for this reaction?

On a standard silica gel TLC plate, the less polar compound will travel further up the plate, resulting in a higher Retention Factor (Rf) value.

  • Starting Material (this compound): This is expected to be less polar and will have a higher Rf value (e.g., ~0.6 in 30% EtOAc/Hexane).

  • Product (4-(2,3-dimethoxypyrazin-5-yl)morpholine): The addition of the morpholine group increases the polarity, so it will have a lower Rf value (e.g., ~0.3 in 30% EtOAc/Hexane).

  • Reaction Progress: As the reaction proceeds, the spot corresponding to the starting material should diminish in intensity, while the spot for the product should appear and grow stronger.

Q3: My spots are not moving from the baseline. What should I do?

If your spots remain at the origin, your solvent system is not polar enough. You should increase the proportion of the more polar solvent. For example, try increasing from 30% ethyl acetate in hexane to 50% or even 70% ethyl acetate.

Q4: My spots are all at the solvent front. What does this mean?

If all spots are near the top of the plate, your solvent system is too polar. You need to decrease the polarity by increasing the proportion of the non-polar solvent. For instance, move from 30% ethyl acetate in hexane to 10% or 20% ethyl acetate.

Troubleshooting Guide for TLC
IssuePossible Cause(s)Suggested Solution(s)
Streaky Spots - Sample is too concentrated.- Compound is highly polar and interacting strongly with the silica.- Dilute your sample before spotting.- Add a small amount of a polar solvent like methanol or acetic acid to the eluent.
No Spots Visible - Compound is not UV active.- Not enough sample was spotted.- Use a chemical stain (e.g., permanganate, vanillin) to visualize the spots.- Spot a more concentrated sample.
Incomplete Reaction - Both starting material and product spots are visible after the expected reaction time.- Check reaction temperature, catalyst activity, and reagent stoichiometry.- Ensure the reaction is running under an inert atmosphere.
Multiple Product Spots - Formation of side products.- Decomposition of starting material or product.- Optimize reaction conditions (temperature, reaction time).- Consider purification by column chromatography.
Experimental Protocol: TLC Monitoring
  • Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a silica gel plate.

  • Spot the Plate: On the starting line, apply small spots of:

    • S: Starting material (this compound) dissolved in a suitable solvent (e.g., dichloromethane).

    • C: Co-spot (apply both starting material and reaction mixture on the same spot).

    • R: A sample of the reaction mixture.

  • Develop the Plate: Place the plate in a sealed chamber containing the eluent (e.g., 30% ethyl acetate in hexane). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Compare the spots in the reaction lane to the starting material and product lanes to assess the reaction's progress.

cluster_0 TLC Workflow a Prepare TLC Plate b Spot Starting Material (S), Co-spot (C), and Reaction Mixture (R) a->b c Develop Plate in Solvent Chamber b->c d Visualize Under UV Light c->d e Analyze Rf Values d->e

Caption: Workflow for TLC reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

Frequently Asked Questions (FAQs) for LC-MS

Q1: What are the expected m/z values for the starting material and product?

  • This compound: In positive ion mode, you should look for the protonated molecule [M+H]⁺. Due to the presence of bromine, you will see a characteristic isotopic pattern with two major peaks of nearly equal intensity at m/z 219.0 and 221.0 .

  • 4-(2,3-dimethoxypyrazin-5-yl)morpholine: This product does not have bromine, so you will see a single major peak for the protonated molecule [M+H]⁺ at m/z 226.1 .

Q2: What type of LC column and mobile phase should I use?

A C18 reverse-phase column is a standard and suitable choice. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid (0.1%) to improve peak shape and ionization efficiency.

Q3: How do I know if my reaction is complete using LC-MS?

You can monitor the reaction by observing the extracted ion chromatograms (EICs) for the m/z values of your starting material and product. A complete reaction will show the disappearance of the peak corresponding to the starting material (at its characteristic retention time and m/z) and the appearance of a strong peak for the product (at its retention time and m/z).

Troubleshooting Guide for LC-MS
IssuePossible Cause(s)Suggested Solution(s)
No Signal for a Compound - Compound is not ionizing well.- Incorrect m/z range is being scanned.- Compound is not eluting from the column.- Try a different ionization mode (e.g., APPI if ESI fails).- Adjust the mobile phase pH.- Ensure the mass spectrometer is scanning the correct mass range.- Adjust the gradient to be stronger (more organic solvent).
Broad or Tailing Peaks - Column degradation.- Inappropriate mobile phase.- Sample overload.- Replace the LC column.- Adjust the mobile phase pH or buffer concentration.- Inject a smaller volume or a more dilute sample.
Retention Time Shifts - Change in mobile phase composition.- Fluctuation in column temperature.- Column aging.- Prepare fresh mobile phase.- Ensure the column oven is at a stable temperature.- Use an internal standard for reference.
Unexpected Peaks in Chromatogram - Presence of side products.- Contamination from solvent, glassware, or previous runs.- Analyze the mass spectra of the unexpected peaks to identify them.- Run a blank injection to check for system contamination.
Experimental Protocol: LC-MS Monitoring
  • Sample Preparation: Take a small aliquot from the reaction mixture and dilute it significantly with the mobile phase (e.g., 1 µL of reaction mixture in 1 mL of 50:50 water:acetonitrile).

  • LC Method:

    • Column: C18, 2.1 x 50 mm, 2.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Data Analysis: Extract the ion chromatograms for m/z 219.0, 221.0, and 226.1 to monitor the starting material and product.

cluster_1 LC-MS Troubleshooting Logic start Problem Observed no_signal No Signal start->no_signal bad_peak Bad Peak Shape start->bad_peak rt_shift Retention Time Shift start->rt_shift check_ion Check Ionization/MS Settings no_signal->check_ion check_column Check Column/Mobile Phase bad_peak->check_column check_system Check System Stability rt_shift->check_system

Caption: A simplified troubleshooting flowchart for common LC-MS issues.

References

Technical Support Center: Synthesis of 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 5-Bromo-2,3-dimethoxypyrazine, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common laboratory-scale synthesis involves the direct electrophilic bromination of 2,3-dimethoxypyrazine. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid. The electron-donating nature of the two methoxy groups activates the pyrazine ring towards electrophilic substitution, primarily at the C-5 position.

Q2: What are the primary challenges when scaling up this synthesis?

A2: Key challenges during the scale-up of this compound synthesis include:

  • Reaction Control: Exothermic bromination reactions can be difficult to control on a larger scale, potentially leading to side reactions and safety hazards.

  • Regioselectivity: While the methoxy groups strongly direct bromination to the 5-position, the formation of di-brominated or other isomeric byproducts can increase with higher concentrations and temperatures.

  • Product Isolation and Purification: Isolating the pure product from the reaction mixture and unreacted starting materials or byproducts can be challenging at a larger scale, often requiring multiple purification steps.

  • Starting Material Purity: The purity of the initial 2,3-dimethoxypyrazine is crucial, as impurities can lead to the formation of undesired side products that are difficult to separate.

Q3: How can I prepare high-purity 2,3-dimethoxypyrazine as a starting material?

A3: A common method for synthesizing 2,3-dimethoxypyrazine is the nucleophilic substitution of 2,3-dichloropyrazine with sodium methoxide. To ensure high purity, it is important to use anhydrous solvents and reagents to prevent the formation of hydroxypyrazine byproducts. Purification of the final product can be achieved through distillation or recrystallization.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete ReactionMonitor the reaction progress using TLC or HPLC. If the reaction stalls, consider a slight increase in temperature or reaction time. Ensure the brominating agent is added portion-wise to maintain an effective concentration.
Degradation of ProductPyrazine rings can be sensitive to harsh acidic conditions. If using Br₂ in acetic acid, ensure the reaction temperature is controlled and consider using a milder brominating agent like NBS.
Sub-optimal Reaction TemperatureFor bromination with NBS, the reaction may require initiation with light or a radical initiator. For Br₂/HOAc, the temperature should be carefully controlled to prevent both sluggish reaction and byproduct formation.
Impure Starting MaterialEnsure the 2,3-dimethoxypyrazine is of high purity (>98%). Impurities can consume the brominating agent or catalyze side reactions.
Problem 2: Formation of Significant Byproducts (e.g., Di-brominated species)
Potential Cause Recommended Solution
Over-brominationUse a stoichiometric amount of the brominating agent (typically 1.0-1.1 equivalents). Add the brominating agent slowly and in portions to avoid localized high concentrations.
High Reaction TemperatureMaintain a lower reaction temperature to improve selectivity. The optimal temperature will depend on the specific brominating agent and solvent system used.
Prolonged Reaction TimeMonitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level to prevent further reaction of the desired product.
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Co-elution of Product and Starting MaterialOptimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary.
Presence of Hard-to-Remove ImpuritiesConsider a pre-purification step, such as an acid-base wash, to remove certain types of impurities before chromatography. Recrystallization from a suitable solvent system can also be an effective purification method.
Oily ProductIf the product oils out during purification, try using a different solvent system for extraction and chromatography. Seeding with a small crystal of pure product can sometimes induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethoxypyrazine

This procedure details the synthesis of the starting material from 2,3-dichloropyrazine.

Workflow Diagram:

A Dissolve Sodium in Methanol B Add 2,3-Dichloropyrazine (Exothermic) A->B Under N₂ atmosphere C Reflux Reaction Mixture B->C Heat D Quench with Water & Extract C->D Cool E Dry and Concentrate Organic Phase D->E F Purify by Distillation/Recrystallization E->F

Caption: Synthesis workflow for 2,3-dimethoxypyrazine.

Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, carefully add sodium metal (2.2 equivalents) in small pieces to anhydrous methanol (sufficient to dissolve the sodium and the subsequent substrate) under a nitrogen atmosphere.

  • Once all the sodium has reacted to form sodium methoxide, cool the solution to 0 °C.

  • Add a solution of 2,3-dichloropyrazine (1.0 equivalent) in anhydrous methanol dropwise to the sodium methoxide solution. An exothermic reaction will be observed.

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield pure 2,3-dimethoxypyrazine.

Protocol 2: Synthesis of this compound

This protocol describes the bromination of 2,3-dimethoxypyrazine using N-Bromosuccinimide (NBS).

Workflow Diagram:

A Dissolve 2,3-Dimethoxypyrazine in Acetonitrile B Add NBS (Portion-wise) A->B C Stir at Room Temperature (Protect from light) B->C Monitor by TLC/HPLC D Quench with Na₂S₂O₃ (aq) & Extract C->D E Dry and Concentrate Organic Phase D->E F Purify by Column Chromatography E->F

Caption: Synthesis workflow for this compound.

Methodology:

  • In a round-bottom flask protected from light, dissolve 2,3-dimethoxypyrazine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Logical Relationships

Decision Tree for Troubleshooting Low Yield:

Start Low Yield of This compound CheckReaction Is the reaction complete (TLC/HPLC)? Start->CheckReaction Incomplete No CheckReaction->Incomplete Complete Yes CheckReaction->Complete ActionIncomplete Increase reaction time/ temperature or add more brominating agent. Incomplete->ActionIncomplete CheckPurity Is the starting material pure? Complete->CheckPurity Impure No CheckPurity->Impure Pure Yes CheckPurity->Pure ActionImpure Purify 2,3-dimethoxypyrazine before bromination. Impure->ActionImpure CheckDegradation Are there signs of product degradation? Pure->CheckDegradation Degradation Yes CheckDegradation->Degradation NoDegradation No CheckDegradation->NoDegradation ActionDegradation Use milder conditions (e.g., lower temperature, NBS instead of Br₂/HOAc). Degradation->ActionDegradation CheckWorkup Review workup and purification procedure for product loss. NoDegradation->CheckWorkup

Caption: Troubleshooting low yield in this compound synthesis.

Validation & Comparative

Comparative Analysis of 5-Bromo-2,3-dimethoxypyrazine and its Analogs: A Guide to Product Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical characterization techniques for 5-Bromo-2,3-dimethoxypyrazine and its structural analogs, 2,3-dimethoxypyrazine and 5-Chloro-2,3-dimethoxypyrazine. The following sections detail the key spectroscopic and chromatographic data, experimental protocols, and visual workflows to assist in the identification, purification, and quality control of these compounds.

Physicochemical and Spectroscopic Data Comparison

The accurate characterization of this compound and its analogs is fundamental for their application in research and development. The following table summarizes their key physicochemical properties and expected spectroscopic data, providing a basis for comparison.

PropertyThis compound2,3-dimethoxypyrazine5-Chloro-2,3-dimethoxypyrazine
Molecular Formula C₆H₇BrN₂O₂C₆H₈N₂O₂C₆H₇ClN₂O₂
Molecular Weight 219.04 g/mol 140.14 g/mol 174.58 g/mol
¹H NMR (δ, ppm) ~7.8 (s, 1H), ~4.0 (s, 6H)~7.5 (s, 2H), ~3.9 (s, 6H)~7.7 (s, 1H), ~4.0 (s, 6H)
¹³C NMR (δ, ppm) ~155, ~140, ~130, ~125, ~53 (2C)~150 (2C), ~135 (2C), ~53 (2C)~154, ~142, ~135, ~128, ~53 (2C)
Mass Spectrum (m/z) [M]+ at 218/220 (1:1 ratio)[M]+ at 140[M]+ at 174/176 (3:1 ratio)
Purity Min. 95%Typically >98%Typically >97%

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical data. The following sections outline the standard operating procedures for key characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.98 s

  • Spectral Width: 20.5 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 238 ppm

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify its presence in a mixture.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the molecular weight of the compound.

Instrumentation: GC-MS system with an electron ionization (EI) source.

GC Conditions:

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-400 m/z

Visualized Workflows and Relationships

Diagrams illustrating experimental processes and molecular relationships can enhance understanding and reproducibility.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing start Start dissolve Dissolve in Solvent start->dissolve transfer Transfer to Vial/Tube dissolve->transfer hplc HPLC Analysis transfer->hplc Purity gcms GC-MS Analysis transfer->gcms Identity/ Impurities nmr NMR Spectroscopy transfer->nmr Structure process Process Spectra/ Chromatograms hplc->process gcms->process nmr->process interpret Interpret Data process->interpret report Generate Report interpret->report signaling_pathway_example Pyrazine_Derivative Pyrazine Derivative (e.g., this compound) Target_Receptor Target Receptor Pyrazine_Derivative->Target_Receptor Binds/Activates Downstream_Kinase Downstream Kinase Target_Receptor->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Comparative ¹H NMR Analysis of 5-Bromo-2,3-dimethoxypyrazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the ¹H NMR spectral characteristics of 5-bromo-2,3-dimethoxypyrazine, placed in context with related pyrazine derivatives. This guide provides a comparative analysis of expected spectral data, detailed experimental protocols for synthesis and analysis, and a logical workflow for its preparation and characterization.

This guide delves into the ¹H NMR spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in publicly accessible literature, this comparison is built upon the analysis of structurally related compounds and established principles of NMR spectroscopy. The inclusion of a bromine atom and two methoxy groups on the pyrazine ring significantly influences the chemical shifts of the ring protons, providing a unique spectral signature.

Comparative ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit a single resonance for the lone aromatic proton. The chemical shift of this proton is influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the two methoxy groups. For a comparative perspective, the table below includes experimental ¹H NMR data for 2,3-dimethylpyrazine and predicted data for 2,3-dimethoxypyrazine, alongside the expected data for the title compound.

CompoundStructureProtonMultiplicityPredicted/Experimental Chemical Shift (δ, ppm)
This compoundH-6Singlet~8.10
-OCH₃Singlet~4.05
-OCH₃Singlet~4.00
2,3-Dimethoxypyrazine (Predicted)H-5, H-6Singlet~7.80
-OCH₃Singlet~3.95
2,3-DimethylpyrazineH-5, H-6Singlet8.27[1]
-CH₃Singlet2.53[1]

Note: The chemical shifts for this compound and 2,3-dimethoxypyrazine are estimations based on the analysis of substituent effects on the pyrazine ring. The downfield shift of the H-6 proton in the bromo-derivative is anticipated due to the deshielding effect of the adjacent bromine atom.

Experimental Protocols

Synthesis of this compound

This protocol describes a potential two-step synthesis starting from 2,3-pyrazinediol.

Step 1: Dichlorination of 2,3-Pyrazinediol

  • To a stirred solution of 2,3-pyrazinediol in phosphorus oxychloride, slowly add phosphorus pentachloride at 0 °C.

  • After the addition is complete, heat the reaction mixture at reflux for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dichloropyrazine.

Step 2: Methoxylation and Bromination

  • Dissolve 2,3-dichloropyrazine in anhydrous methanol containing sodium methoxide.

  • Heat the mixture at reflux for 12-18 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., chloroform) and wash with water.

  • Dry the organic layer and concentrate to obtain crude 2,3-dimethoxypyrazine.

  • To a solution of 2,3-dimethoxypyrazine in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) in portions at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

¹H NMR Spectroscopic Analysis

A general protocol for acquiring the ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for ¹H NMR).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

synthesis_workflow start 2,3-Pyrazinediol step1 Dichlorination (POCl3, PCl5) start->step1 intermediate1 2,3-Dichloropyrazine step1->intermediate1 step2 Methoxylation (NaOMe, MeOH) intermediate1->step2 intermediate2 2,3-Dimethoxypyrazine step2->intermediate2 step3 Bromination (NBS) intermediate2->step3 product This compound step3->product purification Purification (Column Chromatography) product->purification analysis 1H NMR Analysis purification->analysis

Caption: Synthetic pathway for this compound.

analysis_workflow sample Purified Compound preparation Sample Preparation (Dissolution in Deuterated Solvent) sample->preparation acquisition 1H NMR Data Acquisition (400 MHz Spectrometer) preparation->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) processing->analysis comparison Comparison with Analogs analysis->comparison

Caption: Workflow for ¹H NMR analysis.

References

Validation of Biological Activity for 5-Aryl-2,3-dimethoxypyrazine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 5-Bromo-2,3-dimethoxypyrazine represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrazine core is a key pharmacophore in numerous biologically active molecules, and the strategic introduction of various aryl groups at the 5-position can modulate their interaction with biological targets. This guide provides a comparative analysis of the biological activity of hypothetical 5-aryl-2,3-dimethoxypyrazine derivatives, with a focus on their potential as kinase inhibitors, a critical target in oncology. The data presented herein is based on established methodologies for the synthesis and evaluation of similar pyrazine-based compounds, illustrating a practical approach for researchers in the field.

While direct experimental data for compounds synthesized specifically from this compound is not extensively available in the public domain, this guide utilizes data from analogous pyrazine derivatives to provide a framework for comparison and to highlight key structure-activity relationships. The methodologies and data presentation are designed to serve as a practical resource for the validation of novel compounds within this chemical class.

Quantitative Data Summary

The following tables summarize the in-vitro biological activity of a series of hypothetical 5-aryl-2,3-dimethoxypyrazine derivatives against two representative cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer) and a key protein kinase (EGFR - Epidermal Growth Factor Receptor). The inhibitory activity is presented as IC50 values (the concentration of the compound required to inhibit 50% of the biological activity). For comparison, a well-established kinase inhibitor, Gefitinib, is included as a positive control.

Table 1: In-vitro Cytotoxicity of 5-Aryl-2,3-dimethoxypyrazine Derivatives

Compound IDAryl Substituent at 5-positionMCF-7 IC50 (µM)A549 IC50 (µM)
DMP-1 Phenyl15.2 ± 1.822.5 ± 2.1
DMP-2 4-Fluorophenyl8.7 ± 0.912.1 ± 1.3
DMP-3 4-Methoxyphenyl12.5 ± 1.518.9 ± 1.9
DMP-4 3,4-Dimethoxyphenyl9.8 ± 1.114.3 ± 1.6
Gefitinib -2.1 ± 0.33.5 ± 0.4

Table 2: In-vitro Kinase Inhibitory Activity of 5-Aryl-2,3-dimethoxypyrazine Derivatives

Compound IDAryl Substituent at 5-positionEGFR Kinase IC50 (nM)
DMP-1 Phenyl85.4 ± 7.9
DMP-2 4-Fluorophenyl35.2 ± 4.1
DMP-3 4-Methoxyphenyl68.7 ± 6.2
DMP-4 3,4-Dimethoxyphenyl42.1 ± 5.3
Gefitinib -5.6 ± 0.7

Experimental Protocols

General Synthesis of 5-Aryl-2,3-dimethoxypyrazine Derivatives via Suzuki Coupling

The synthesis of the target compounds would typically be achieved through a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

G A This compound C Pd Catalyst, Base A->C B Arylboronic Acid B->C D 5-Aryl-2,3-dimethoxypyrazine C->D

Caption: General Suzuki coupling reaction for the synthesis of 5-Aryl-2,3-dimethoxypyrazine derivatives.

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the corresponding arylboronic acid (1.2 eq).

  • A palladium catalyst, such as Pd(PPh3)4 (0.05 eq), and a base, such as K2CO3 (2.0 eq), are added to the mixture.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2,3-dimethoxypyrazine derivative.

In-vitro Cytotoxicity Assay (MTT Assay)

Workflow:

G A Seed cancer cells (MCF-7 or A549) in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of compounds B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in-vitro cytotoxicity (MTT) assay.

Procedure:

  • Human cancer cell lines (MCF-7 and A549) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48 hours.

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

In-vitro EGFR Kinase Assay

Principle:

G cluster_0 Kinase Reaction cluster_1 Detection A EGFR Kinase E Phosphorylated Substrate B Peptide Substrate C ATP D Test Compound F Add Detection Reagent (e.g., ADP-Glo) E->F G Measure Luminescence F->G

Caption: Principle of a typical in-vitro kinase assay.

Procedure:

  • The kinase reaction is performed in a 96-well plate. Each well contains the EGFR kinase enzyme, a specific peptide substrate, ATP, and the test compound at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit such as the ADP-Glo™ Kinase Assay (Promega).

  • The luminescence signal, which is inversely proportional to the kinase activity, is measured using a luminometer.

  • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 values are determined from the dose-response curves.

Signaling Pathway

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Dysregulation of EGFR signaling is a common feature in many cancers, making it a key target for cancer therapy. The hypothetical 5-aryl-2,3-dimethoxypyrazine derivatives are proposed to inhibit EGFR kinase activity, thereby blocking these downstream pathways and inducing cancer cell death.

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K DMP 5-Aryl-2,3-dimethoxypyrazine Derivative DMP->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the proposed point of inhibition by 5-aryl-2,3-dimethoxypyrazine derivatives.

A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-2,3-dimethoxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous evaluation of chemical purity is a cornerstone of synthetic chemistry and pharmaceutical development. For novel compounds such as 5-Bromo-2,3-dimethoxypyrazine derivatives, which are valuable intermediates in the creation of complex molecules, ensuring high purity is critical. Impurities, even in trace amounts, can drastically alter the outcomes of subsequent reactions, biological screenings, and the overall safety and efficacy of potential therapeutic agents.

This guide provides an objective comparison of the most effective analytical methods for determining the purity of synthesized this compound derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis (EA). These techniques are often employed in a complementary manner to provide a comprehensive purity profile.

Potential Impurities in the Synthesis

The synthesis of this compound derivatives can introduce various impurities that a thorough analysis must identify and quantify. These may include:

  • Unreacted Starting Materials: Residual precursors from the initial reaction mixture.

  • Isomeric Byproducts: Positional isomers that may form alongside the target compound.

  • Reaction Intermediates: Incompletely reacted molecules.

  • Degradation Products: Compounds resulting from harsh reaction or purification conditions.

  • Residual Solvents: Organic solvents used during the synthesis and purification steps.

Comparative Analysis of Purity Assessment Methods

The selection of an analytical technique depends on the nature of the compound, the anticipated impurities, and the specific information required. The following table summarizes and compares the primary methods for purity assessment.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR) SpectroscopyElemental Analysis (EA)
Principle Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.[1]The integrated signal response in an NMR spectrum is directly proportional to the number of atomic nuclei.[2]Combustion of the compound and quantification of the resulting gases (e.g., CO₂, H₂O, N₂) to determine the mass percentages of elements.[2]
Purity Assessment Quantification of the main peak's area percentage relative to the total area of all detected peaks.[2]Quantification based on the peak area of the analyte relative to the total ion chromatogram (TIC). Provides structural information from mass spectra.[3]Absolute or relative quantification of the main compound against a certified internal standard or by the "100% method".[4][5]Compares the experimentally determined mass percentages of elements (C, H, N, Br) to the theoretical values for the proposed chemical formula.[6]
Advantages High resolution and sensitivity for non-volatile and thermally labile compounds.[7] Excellent for routine quantitative analysis.High sensitivity for volatile and semi-volatile impurities, such as residual solvents.[1] Provides definitive identification of impurities through mass spectral libraries.Provides an absolute purity value without needing a reference standard of the analyte itself.[8] Non-destructive and gives structural confirmation.[9]Provides a fundamental measure of the elemental composition, confirming the empirical formula.[10]
Limitations May require reference standards for the definitive identification of impurities. Less suitable for highly volatile compounds.[7]Not suitable for non-volatile or thermally unstable compounds.[11]Lower sensitivity compared to chromatographic methods.[12] Complex spectra can make quantification challenging. Isomers may not be distinguishable without high-field instruments.Does not detect impurities with the same elemental composition as the main compound (e.g., isomers).[8] Insensitive to small amounts of organic impurities or residual solvents.
Typical Accuracy Purity values typically >95% by area percentage.Can detect impurities at parts-per-million (ppm) levels.High accuracy and precision, with deviations often less than 3%.Accepted deviation from the calculated elemental composition is typically within ±0.4%.[13]

Experimental Workflows and Method Selection

The process of assessing the purity of a newly synthesized compound involves a logical sequence of steps, often combining multiple analytical techniques for a comprehensive evaluation.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_reporting Reporting Synthesized_Compound Synthesized 5-Bromo-2,3- dimethoxypyrazine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_Compound->Purification Initial_Screen Initial Purity Screen (e.g., TLC, melting point) Purification->Initial_Screen Volatile_Analysis Volatile Impurity Analysis (GC-MS) Initial_Screen->Volatile_Analysis Orthogonal Methods NonVolatile_Analysis Non-Volatile Purity & Impurity Profile (HPLC) Initial_Screen->NonVolatile_Analysis Orthogonal Methods Absolute_Purity Absolute Purity & Structural Confirmation (qNMR) Initial_Screen->Absolute_Purity Orthogonal Methods Elemental_Comp Elemental Composition Confirmation (Elemental Analysis) Initial_Screen->Elemental_Comp Orthogonal Methods Data_Integration Integrate Data from Multiple Techniques Volatile_Analysis->Data_Integration NonVolatile_Analysis->Data_Integration Absolute_Purity->Data_Integration Elemental_Comp->Data_Integration Final_Report Final Purity Report (Purity Value & Impurity Profile) Data_Integration->Final_Report

Caption: Workflow for purity assessment of synthesized compounds.

Choosing the right analytical method or combination of methods is crucial. The following decision-making diagram can guide researchers based on the specific analytical question.

Method_Selection_Diagram Start What is the primary analytical goal? Goal1 Routine purity check & quantify known impurities? Start->Goal1 Goal2 Identify and quantify volatile impurities (e.g., solvents)? Start->Goal2 Goal3 Determine absolute purity without a reference standard & confirm structure? Start->Goal3 Goal4 Confirm empirical formula and check for inorganic impurities? Start->Goal4 Method1 Use HPLC Goal1->Method1 Method2 Use GC-MS Goal2->Method2 Method3 Use qNMR Goal3->Method3 Method4 Use Elemental Analysis Goal4->Method4 Conclusion Combine results for comprehensive purity profile Method1->Conclusion Method2->Conclusion Method3->Conclusion Method4->Conclusion

Caption: Decision guide for selecting a purity assessment method.

Detailed Experimental Protocols

The following are generalized protocols that serve as a starting point for method development. Specific parameters should be optimized for each unique this compound derivative.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for quantifying the main compound and non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. The specific gradient will depend on the polarity of the derivative. A typical starting point is a linear gradient from 20% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 270-280 nm, or the λmax of the specific derivative.[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the initial mobile phase composition (or a compatible solvent like acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).[7]

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is essential for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or volatile byproducts.[1]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.[3]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.[3]

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1 mg/mL.

  • Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification is performed by comparing the peak area of each impurity to the total area of all detected peaks.

Quantitative ¹H NMR (qNMR) Spectroscopy

This technique provides an absolute measure of purity against a certified internal standard.[8]

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Internal Standard (IS): A certified reference material with a known purity that has a simple, well-resolved proton signal that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized compound into a vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Record the exact masses of both the sample and the IS.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Data Acquisition: Acquire the ¹H NMR spectrum ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This is critical for accurate integration.

  • Purity Calculation: The purity is calculated using the following formula:

    • Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • Where:

      • I: Integral area of the signal for the analyte or IS.

      • N: Number of protons giving rise to the integrated signal.

      • MW: Molecular weight.

      • m: Mass.

      • P_IS: Purity of the internal standard.

Elemental Analysis (EA)

This method confirms the elemental composition of the bulk sample.

  • Instrumentation: CHN analyzer (often with capabilities for halogen analysis).

  • Sample Preparation: A small, accurately weighed amount (typically 1-3 mg) of the dry, homogeneous sample is required. The sample must be free of solvent and water.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, and HBr after reduction for bromine) are quantitatively measured.

  • Purity Interpretation: The experimentally determined mass percentages of Carbon, Hydrogen, Nitrogen, and Bromine are compared to the theoretical values calculated from the molecular formula of this compound (C₆H₇BrN₂O₂). A close agreement (typically within ±0.4%) suggests a high degree of purity with respect to components that would alter the elemental ratios.[13]

Conclusion

A comprehensive purity assessment of synthesized this compound derivatives cannot rely on a single analytical technique. Each method provides unique and complementary information. HPLC is the workhorse for routine purity checks and profiling non-volatile impurities.[7] GC-MS is indispensable for detecting residual solvents and other volatile components.[1] Quantitative NMR offers a powerful, structure-verifying method for determining absolute purity without requiring a specific reference standard of the analyte.[15] Finally, elemental analysis serves as a fundamental confirmation of the compound's elemental composition, corroborating the findings of other methods.[6] By integrating the data from these orthogonal techniques, researchers can confidently establish the purity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings.

References

Unveiling the Structural Landscape of Substituted Pyrazines: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography serves as a powerful tool to elucidate these structures, providing critical insights for rational drug design and structure-activity relationship studies. This guide offers a comparative analysis of the crystallographic data of a 5-bromo-pyrazine derivative and related substituted pyrazines, highlighting the influence of different substituents on their molecular geometry.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 5-Bromo-N³-phenylpyrazine-2,3-diamine and two zinc chloride complexes of 2,3-dimethylpyrazine. This data allows for a direct comparison of their unit cell dimensions and crystal systems.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
5-Bromo-N³-phenylpyrazine-2,3-diamineC₁₀H₉BrN₄MonoclinicP2₁/n7.4834(8)15.4038(17)9.2079(10)9091.307(2)901061.1(2)4
Dichloridobis(2,3-dimethylpyrazine-κN)zinc(II)C₁₂H₁₆Cl₂N₄ZnOrthorhombicC222₁7.8201(3)12.0089(5)16.9483(7)9090901590.95(11)4
catena-Poly[[dichloridozinc(II)]-μ-2,3-dimethylpyrazine-κ²N¹:N⁴](C₆H₈Cl₂N₂Zn)nTrigonalP3₂9.0034(3)9.0034(3)12.5960(5)9090120884.25(6)3

Experimental Protocols

A clear understanding of the experimental methodology is crucial for reproducing and building upon scientific findings. Below are the detailed protocols for the synthesis and X-ray crystallographic analysis of the compared compounds.

Synthesis and Crystallization

5-Bromo-N³-phenylpyrazine-2,3-diamine: 5-Bromo-2-aminopyrazine (10 mmol) and aniline (40 mmol) were reacted in a reaction kettle for 2 hours at 413 K under microwave irradiation. The resulting product was purified using a SiO₂ flash column. Crystals suitable for X-ray analysis were obtained by growing them from a dichloromethane solution.

Dichloridobis(2,3-dimethylpyrazine-κN)zinc(II) and catena-Poly[[dichloridozinc(II)]-μ-2,3-dimethylpyrazine-κ²N¹:N⁴]: Anhydrous zinc(II) chloride was dissolved in acetonitrile, and 2,3-dimethylpyrazine was added in a 1:2 or 1:1 molar ratio. The solutions were stirred for one hour at room temperature. Slow evaporation of the solvent over several days yielded crystals of dichloridobis(2,3-dimethylpyrazine-κN)zinc(II) and catena-poly[[dichloridozinc(II)]-μ-2,3-dimethylpyrazine-κ²N¹:N⁴], respectively.

X-ray Crystallographic Analysis

For all compounds, single crystals were selected and mounted on a diffractometer. X-ray intensity data were collected at a controlled temperature using Mo Kα radiation. The structures were solved using direct methods and refined by full-matrix least-squares on F².

Logical Workflow: From Synthesis to Structural Analysis

The process of determining the crystal structure of a novel compound follows a logical progression from synthesis to data analysis. The following diagram illustrates this typical workflow.

experimental_workflow A Synthesis of Pyrazine Derivative B Purification A->B C Single Crystal Growth B->C D X-ray Diffraction Data Collection C->D E Structure Solution and Refinement D->E F Crystallographic Data Analysis E->F G Publication / Database Deposition F->G

A typical workflow from synthesis to crystallographic analysis.

Structural Insights and Comparison

The crystallographic data reveals significant differences in the crystal packing and molecular arrangement of the studied pyrazine derivatives.

  • 5-Bromo-N³-phenylpyrazine-2,3-diamine crystallizes in the monoclinic system. The presence of the bulky phenyl group and the bromine atom, along with the amino groups capable of hydrogen bonding, dictates the crystal packing.

  • In contrast, the 2,3-dimethylpyrazine derivatives, being coordinated to zinc chloride, form different crystal structures based on the stoichiometry. The 1:2 complex, dichloridobis(2,3-dimethylpyrazine-κN)zinc(II), results in discrete molecular units and crystallizes in the orthorhombic system. The 1:1 complex, catena-poly[[dichloridozinc(II)]-μ-2,3-dimethylpyrazine-κ²N¹:N⁴], forms a polymeric chain and crystallizes in the trigonal system.

This comparison underscores the profound impact of substituent choice and metal coordination on the solid-state architecture of pyrazine-based molecules. For drug development professionals, these variations in crystal packing can influence crucial properties such as solubility, stability, and bioavailability. Further crystallographic studies on a systematic series of 5-Bromo-2,3-dimethoxypyrazine derivatives would be invaluable to build a more comprehensive understanding of their structure-property relationships.

Benchmarking Reaction Yields of 5-Bromo-2,3-dimethoxypyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. 5-Bromo-2,3-dimethoxypyrazine serves as a valuable building block, offering a reactive handle for the introduction of diverse molecular fragments through various cross-coupling reactions. This guide provides a comparative analysis of common reactions involving this substrate, focusing on reported yields and detailed experimental protocols to aid in the selection of optimal synthetic routes.

Comparison of Reaction Yields

The following table summarizes the reported yields for key cross-coupling reactions starting from this compound. It is important to note that yields are highly dependent on the specific reaction partners, catalyst system, and reaction conditions.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Suzuki-Miyaura Coupling Arylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good
Buchwald-Hartwig Amination Primary/Secondary AminesPd₂(dba)₃ / X-PhosNaOtBuToluene100-110Good to Excellent
Cyanation K₄[Fe(CN)₆]CuINa₂CO₃DMFNot SpecifiedModerate

Note: "Moderate to Good" and "Good to Excellent" are qualitative descriptors found in the literature. Specific quantitative yields for this compound in these reactions are not consistently reported across a wide range of substrates, highlighting a potential area for further research and optimization. The data presented is based on analogous reactions with similar bromo-substituted heterocycles.

Experimental Protocols

Detailed methodologies for the benchmarked reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with a bromo-substituted pyrazine derivative.[1][2]

Reaction Scheme:

Suzuki_Coupling cluster_conditions Reaction Conditions Bromo_Pyrazine This compound Product 5-Aryl-2,3-dimethoxypyrazine Bromo_Pyrazine->Product Aryl_Boronic_Acid Ar-B(OH)₂ Aryl_Boronic_Acid->Product Catalyst Pd(PPh₃)₄, K₃PO₄

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Procedure:

  • To a Schlenk flask are added 5-bromo-2-methylpyridin-3-amine (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and 1,4-dioxane.[1][2]

  • The mixture is stirred at room temperature for 30 minutes.[1]

  • The respective arylboronic acid (1.1 equivalents), potassium phosphate (1.5 equivalents), and water are then added.[1][2]

  • The reaction mixture is heated to 85–95 °C and stirred for over 15 hours.[1]

  • After cooling to room temperature, the mixture is filtered and diluted with ethyl acetate.[1]

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a bromo-substituted pyrazine derivative.[3][4][5][6][7][8]

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_conditions Reaction Conditions Bromo_Pyrazine This compound Product 5-(R¹R²N)-2,3-dimethoxypyrazine Bromo_Pyrazine->Product Amine R¹R²NH Amine->Product Catalyst Pd₂(dba)₃, X-Phos, NaO-t-Bu Cyanation_Reaction cluster_conditions Reaction Conditions Bromo_Pyrazine This compound Product 5-Cyano-2,3-dimethoxypyrazine Bromo_Pyrazine->Product Cyanide_Source K₄[Fe(CN)₆] Cyanide_Source->Product Catalyst CuI, Na₂CO₃ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents & Catalyst Addition Add Reagents to Flask Reagents->Addition Glassware Dry Glassware Glassware->Addition Inert Establish Inert Atmosphere Inert->Addition Solvent Add Anhydrous Solvent Heating Heat to Reaction Temp. Solvent->Heating Addition->Solvent Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Yield Calculate Yield Characterization->Yield

References

A Researcher's Guide to the Isomeric Purity of 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the isomeric purity of reagents is a critical parameter that can significantly impact reaction outcomes, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the isomeric purity of commercially available 5-Bromo-2,3-dimethoxypyrazine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. We present a summary of typical purity data, detailed experimental protocols for purity assessment, and visual workflows to aid in the analysis.

Comparative Purity Analysis

Supplier/Product IDStated PurityIsomeric Purity (5-Bromo-isomer)Key Isomeric Impurity (6-Bromo-isomer)Other ImpuritiesAnalytical Method
Supplier A / BD212698Min. 95%[1]> 98.5%< 1.0%Dibromo-2,3-dimethoxypyrazine (< 0.5%)GC-MS, ¹H NMR
Supplier B / IN-DA0042JI96%[2]> 97.0%< 2.5%Residual Solvents (< 0.5%)HPLC, ¹H NMR
Supplier C / Custom Synthesis> 99.0%> 99.5%< 0.3%Unidentified (< 0.2%)UPLC-MS, ¹H NMR

Note: The data in this table is illustrative and based on typical values found in the industry. For specific lot analysis, please refer to the supplier's Certificate of Analysis.

Potential Isomeric Impurities in Synthesis

The synthesis of this compound typically involves the bromination of 2,3-dimethoxypyrazine. The directing effects of the methoxy groups can lead to the formation of positional isomers. The primary isomers of concern are the desired 5-bromo product and the undesired 6-bromo isomer.

G cluster_reactants Reactants cluster_products Products A 2,3-Dimethoxypyrazine C This compound (Desired Product) A->C Major Pathway D 6-Bromo-2,3-dimethoxypyrazine (Isomeric Impurity) A->D Minor Pathway B Brominating Agent (e.g., NBS, Br2) E Dibrominated Products (Potential Byproducts) C->E D->E

Caption: Potential products from the bromination of 2,3-dimethoxypyrazine.

Experimental Protocols for Isomeric Purity Determination

Accurate determination of the isomeric purity of this compound requires high-resolution analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful methods for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirmation.

General Analytical Workflow

The following diagram outlines a general workflow for the analysis of isomeric purity in a sample of this compound.

G A Sample Receipt & Preparation B Initial Purity Screen (e.g., TLC, DSC) A->B C High-Resolution Separation B->C F Structural Confirmation B->F D GC-MS Analysis C->D E HPLC/UPLC Analysis C->E H Data Analysis & Quantification D->H E->H G ¹H & ¹³C NMR Spectroscopy F->G G->H I Purity Report Generation H->I

Caption: General workflow for determining the isomeric purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive method for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of pyrazine isomers.[3]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended for optimal separation of positional isomers.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the solution until the sample is fully dissolved.

    • If necessary, filter the solution through a 0.45 µm syringe filter.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peaks corresponding to this compound and its isomers based on their mass spectra and retention times. Quantify the relative peak areas to determine the isomeric purity. The mass spectra of positional isomers of alkylpyrazines can be very similar, so chromatographic separation is crucial.[4]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique that can be used for the separation and quantification of a wide range of compounds.

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective.

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the area percentage of each peak to determine the purity and isomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H NMR spectroscopy is essential for confirming the identity of the major isomer and can be used for quantification if the signals of the isomers are well-resolved.

  • Instrumentation: NMR spectrometer (e.g., Bruker Avance 400 MHz).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS) if quantitative analysis (qNMR) is desired.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 5-7 times the longest T1 of the protons of interest for accurate quantification.

    • Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

  • Data Analysis:

    • The proton on the pyrazine ring will have a distinct chemical shift for each isomer. For this compound, a singlet is expected for the C6-proton. For the 6-bromo isomer, a singlet would be observed for the C5-proton, likely at a different chemical shift.

    • Integrate the signals corresponding to the protons of the different isomers. The ratio of the integrals will give the isomeric ratio. The chemical shifts of the methoxy groups may also be slightly different and can aid in identification and quantification.

Conclusion

The isomeric purity of this compound is a critical quality attribute for its use in research and development. While suppliers typically provide a general purity value, a thorough in-house analysis using a combination of chromatographic and spectroscopic techniques is highly recommended to accurately determine the isomeric content. The protocols outlined in this guide provide a robust framework for researchers to assess the quality of their starting materials, ensuring the reliability and reproducibility of their synthetic endeavors.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalyst systems for various cross-coupling reactions of 5-Bromo-2,3-dimethoxypyrazine. Due to the limited availability of direct experimental data for this specific substrate, this guide leverages data from structurally analogous brominated nitrogen heterocycles, such as bromopyrazines and bromopyridines, to provide well-founded starting points for catalyst selection and reaction optimization. The information presented herein is intended to accelerate the development of efficient synthetic routes to functionalized 2,3-dimethoxypyrazine derivatives, which are valuable scaffolds in medicinal chemistry.

Executive Summary

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heteroaromatic compounds. For a substrate such as this compound, the choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. This guide provides a comparative overview of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings based on data from analogous compounds.

Data Presentation: Catalyst Performance in Cross-Coupling of Analogous Bromo-Heterocycles

The following tables summarize quantitative data for different palladium-catalyzed cross-coupling reactions on substrates analogous to this compound. This data provides a strong foundation for selecting initial screening conditions.

Table 1: Suzuki-Miyaura Coupling of Bromopyrazines and Bromopyridines

Catalyst PrecursorLigandBaseSolventSubstrateCoupling PartnerYield (%)Reference
Pd(dppb)Cl₂dppbNa₂CO₃Toluene/H₂OHighly functionalized bromopyrazinesArylboronic acids>90[1]
Pd(PPh₃)₂Cl₂PPh₃Na₂CO₃1,4-Dioxane2-Amino-5-bromopyrazinePyridylboronic acids37-69[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O5-Bromo-2-methylpyridin-3-amineArylboronic acidsModerate to Good[3]
PdCl₂(dppf)dppfK₂CO₃Dimethoxyethane5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidHigh[4]

Table 2: Buchwald-Hartwig Amination of Bromo-Heterocycles

Catalyst PrecursorLigandBaseSolventSubstrateCoupling PartnerYield (%)Reference
Pd₂(dba)₃BINAPNaOtBuToluene5-Bromo-N-phenylpyridin-3-amineAnilineN/A[5]
Pd(OAc)₂XantphosCs₂CO₃1,4-DioxaneAryl BromidesHeterocyclic AminesGood[5]
[Pd(allyl)Cl]₂XPhost-BuONaTolueneBromobenzeneDiphenylamine>95[6]
Pd(OAc)₂X-PhosKOt-BuToluene2-Bromo-13α-estrone 3-methyl etherAnilineGood to Excellent[7]

Table 3: Sonogashira Coupling of Bromo-Heterocycles

Catalyst PrecursorLigandCo-catalystBaseSolventSubstrateCoupling PartnerYield (%)Reference
[DTBNpP]Pd(crotyl)ClDTBNpPNoneTMPDMSO1-Bromo-3,5-dimethoxybenzene3-EthynylpyridineHigh[8]
Pd(PPh₃)₄PPh₃CuIEt₃NDMF5-BromopyrimidineTerminal AlkynesN/A[9]
(NHC)-Pd ComplexNHC(NHC)-Cu ComplexN/AN/AAryl BromidesAryl AlkynesHigh[10]

Table 4: Heck Coupling of Bromo-Heterocycles

Catalyst PrecursorLigandBaseSolventSubstrateCoupling PartnerYield (%)Reference
Pd(OAc)₂NoneEt₃NDMF/TBABp-BromoacetophenoneStyrene96[11]
Pd(OAc)₂NHCK₂CO₃DMF/H₂O4-BromoacetophenoneStyreneGood[12]
Pd-complex 3NoneEt₃NDMF/TBAB2-Acetyl-5-bromobenzofuranStyrene92 (MW)[11]

Experimental Protocols

Detailed experimental protocols for the key cross-coupling reactions are provided below as a starting point for the development of specific procedures for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel are added this compound (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), and a base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and ligand (if required) are then added. A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v), is added via syringe. The reaction mixture is then heated (typically 80-110 °C) and stirred until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3][4]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk flask under an inert atmosphere, the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, BINAP, 1.2-2.0 equiv. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.) are combined.[5][6] The flask is evacuated and backfilled with inert gas. A degassed anhydrous solvent such as toluene or 1,4-dioxane is added, followed by this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.). The reaction mixture is heated (typically 80-110 °C) with vigorous stirring until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired arylated amine.

General Procedure for Sonogashira Coupling

A reaction flask is charged with this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern precatalyst, 1-5 mol%), and in the case of traditional Sonogashira, a copper(I) co-catalyst such as CuI (1-10 mol%).[9] The flask is flushed with an inert gas. A degassed solvent (e.g., DMF, THF, or DMSO) and an amine base (e.g., Et₃N or TMP, 2.0-3.0 equiv.) are added.[8] The terminal alkyne (1.1-1.5 equiv.) is then added, and the mixture is stirred at room temperature or heated (e.g., up to 100 °C) until completion. The reaction is then worked up by dilution with an organic solvent and washing with aqueous solutions. The organic phase is dried and concentrated, and the product is purified by chromatography.

General Procedure for Heck Coupling

In a reaction vessel, this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv.) are combined in a suitable solvent such as DMF or NMP.[11][12] A phosphine ligand or N-heterocyclic carbene (NHC) precursor may also be added. The mixture is degassed and heated (typically 80-140 °C) until the reaction is complete. After cooling, the mixture is filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired coupled product.

Mandatory Visualization

The following diagrams illustrate the generalized experimental workflow and a logical comparison of the different cross-coupling strategies.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Catalyst System: Pd Precursor + Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat & Stir (Monitor Progress) solvent->heating quench Quench & Extract heating->quench purify Column Chromatography quench->purify characterize Characterization (NMR, MS, etc.) purify->characterize

A generalized experimental workflow for cross-coupling reactions.

Coupling_Comparison cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C, sp) cluster_heck Heck (C-C, sp²) substrate This compound suzuki_cat Catalyst: Pd(dppb)Cl₂, Pd(PPh₃)₄ Ligand: dppb, PPh₃ Base: Na₂CO₃, K₃PO₄ substrate->suzuki_cat buchwald_cat Catalyst: Pd₂(dba)₃, Pd(OAc)₂ Ligand: XPhos, BINAP Base: NaOtBu, K₃PO₄ substrate->buchwald_cat sonogashira_cat Catalyst: [DTBNpP]Pd(crotyl)Cl, Pd(PPh₃)₄ Co-catalyst: CuI (optional) Base: TMP, Et₃N substrate->sonogashira_cat heck_cat Catalyst: Pd(OAc)₂ Ligand: None or NHC Base: Et₃N, K₂CO₃ substrate->heck_cat suzuki_partner Partner: Boronic Acids/Esters suzuki_cat->suzuki_partner buchwald_partner Partner: Amines buchwald_cat->buchwald_partner sonogashira_partner Partner: Terminal Alkynes sonogashira_cat->sonogashira_partner heck_partner Partner: Alkenes heck_cat->heck_partner

Comparison of cross-coupling reactions for bromo-heterocycles.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2,3-dimethoxypyrazine: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2,3-dimethoxypyrazine. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your EHS department for local, state, and federal regulations.

Hazard Identification and Safety Data

Quantitative Data Summary

PropertyValueSource (Analogous Compounds)
GHS Hazard Statements (Anticipated) H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
First Aid: Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3][2][3]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][2]
First Aid: Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][1]
First Aid: Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3][3]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

PPE CategorySpecific RequirementsRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).[4]Prevents skin contact and potential irritation or absorption.
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.[4]Minimizes exposed skin to prevent accidental contact.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a respirator may be necessary.[1][4]Prevents inhalation of potentially harmful dust or vapors.

Experimental Protocol: Spill Management

Immediate and proper cleanup of a this compound spill is crucial to minimize exposure and environmental contamination.

  • Ensure Ventilation : If not already working in one, move to a chemical fume hood or ensure the area is well-ventilated.[4]

  • Contain the Spill :

    • For Solid Spills : Carefully sweep or shovel the material into a designated, labeled container for disposal. Avoid creating dust.[5]

    • For Liquid Spills : Use an inert absorbent material to contain the spill.[4]

  • Collect Waste : Place all contaminated absorbent materials and cleaning supplies into a suitable, sealed container for hazardous waste disposal.[3]

  • Decontamination : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[4]

Disposal Procedures

Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[4]

Step 1: Waste Segregation and Containerization
  • Dedicated Waste Container : Collect all waste containing this compound in a designated, compatible, and sealable container.[4]

  • Solid Waste : Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) should be placed in a dedicated solid waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a dedicated halogenated organic solvent waste container. Do not mix with non-halogenated solvents.[4]

Step 2: Container Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The quantity of waste.

  • The date of accumulation.

  • The name and contact information of the principal investigator.[4]

Step 3: Storage
  • Store hazardous waste containers in a designated and secure location.[4]

  • Use secondary containment to prevent spills and leaks.[4]

  • Keep waste containers tightly closed except when adding waste.[4]

  • Segregate incompatible wastes.[4]

Step 4: Final Disposal
  • The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[4][6]

  • The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Disposal Workflow

cluster_collection Waste Collection cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste solid_waste Solid Waste (Gloves, Paper, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, etc.) start->liquid_waste solid_container Collect in Labeled Solid Halogenated Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Halogenated Waste Container liquid_waste->liquid_container storage Store in Designated, Secure Area with Secondary Containment solid_container->storage liquid_container->storage pickup Arrange Pickup by Licensed Hazardous Waste Disposal Company storage->pickup incineration High-Temperature Incineration with Afterburner and Scrubber pickup->incineration

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-2,3-dimethoxypyrazine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds. This information is for educational and planning purposes. Researchers must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification

Based on data for analogous halogenated aromatic compounds, this compound should be handled with caution, considering the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation/Corrosion: May cause skin irritation.[1][3][4]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various stages of handling.

Operation Eye and Face Protection Skin Protection Respiratory Protection
Receiving and Storage Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile rubber)Not generally required if containers are sealed and intact.
Weighing and Aliquoting (Solid) Chemical safety goggles and a face shieldChemical-resistant gloves, lab coat, closed-toe shoesUse in a chemical fume hood. If dust is generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[5]
Use in a Reaction (Solution) Chemical safety gogglesChemical-resistant gloves, lab coat, closed-toe shoesAll operations should be performed in a well-ventilated chemical fume hood.[1][5]
Spill Cleanup Chemical safety goggles and a face shieldChemical-resistant gloves, lab coat or chemical-resistant apron, closed-toe shoesA NIOSH-approved respirator with appropriate cartridges is required for cleaning up spills. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[5]
Waste Disposal Chemical safety gogglesChemical-resistant gloves, lab coatOperations should be conducted in a well-ventilated area or chemical fume hood.
Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly closed when not in use.[1][3]

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound inside a chemical fume hood to minimize inhalation exposure.[5]

  • Use a disposable weighing paper or boat to avoid contamination of balances.

  • Handle the compound gently to prevent the generation of dust.

3. Use in a Reaction:

  • Conduct all experimental procedures involving this compound within a properly functioning chemical fume hood.[5]

  • Keep the fume hood sash at the lowest possible height that allows for comfortable and safe work.

  • Ensure all glassware is clean and dry before use.

4. Spill Management:

  • In case of a spill, evacuate the immediate area and ensure it is well-ventilated.

  • For small spills, use an inert absorbent material to contain the substance.[1] Avoid creating dust.[6]

  • Collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water.[6]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

1. Waste Segregation:

  • All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.[6]

  • This is a halogenated organic compound, and its waste must be segregated from non-halogenated waste streams.[5]

2. Container Labeling:

  • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Include the name and contact information of the principal investigator.

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area, preferably with secondary containment to prevent spills.[6]

  • Keep waste containers tightly closed except when adding waste.[6]

4. Final Disposal:

  • The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[6]

  • The preferred method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Obtain SDS Obtain & Review SDS Don PPE Don Appropriate PPE Obtain SDS->Don PPE Weighing Weighing in Fume Hood Don PPE->Weighing Reaction Performing Reaction in Fume Hood Weighing->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate Spill Spill Occurs Reaction->Spill Potential Segregate Waste Segregate Halogenated Waste Decontaminate->Segregate Waste Dispose Dispose via Licensed Vendor Segregate Waste->Dispose Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Segregate Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.